Technical Documentation Center

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
  • CAS: 1429309-37-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Properties, Synthesis, and Applications

Introduction and Significance The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structure, which can be viewed as an isostere of ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structure, which can be viewed as an isostere of indole, allows it to serve as a versatile pharmacophore, engaging in crucial hydrogen bonding and aromatic interactions with a wide array of biological targets.[2][3] The strategic introduction of specific functional groups onto this core can fine-tune a molecule's pharmacological profile, directing its activity and improving its drug-like properties.

This guide focuses on a key derivative: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide . This compound is of particular interest to researchers in drug development for three primary reasons:

  • The 7-Azaindole Core: It effectively mimics the indole nucleus, a common feature in many biologically active molecules, while the pyridine nitrogen can introduce new hydrogen bonding capabilities and modify physicochemical properties like solubility.

  • The C5-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is readily functionalized using modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space at this position to optimize target binding and selectivity.[4][5]

  • The C3-Carboxamide Moiety: The amide group is a classic hydrogen bond donor and acceptor. This functionality is pivotal for anchoring the molecule within the active sites of enzymes, particularly the hinge region of protein kinases.

Consequently, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not merely a chemical entity but a strategic building block for the synthesis of targeted therapeutics, especially in the realm of oncology and inflammatory diseases.[6][7]

Physicochemical and Structural Properties

The fundamental properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide are summarized below. These characteristics are essential for its handling, reaction setup, and formulation.

PropertyValueSource / Note
IUPAC Name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide-
Synonyms 5-Bromo-7-azaindole-3-carboxamide[8]
CAS Number Not directly available; Precursor acid is 849068-61-7[9]
Molecular Formula C₈H₆BrN₃OCalculated
Molecular Weight 240.06 g/mol Calculated
Appearance Expected to be a white to off-white or yellow solidInferred from analogs[10][11]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF)Inferred from structure
Molecular Structure

The structure of the molecule, featuring the fused pyrrolopyridine system, is critical to its function. The planar aromatic surface and the specific placement of the bromo and carboxamide groups define its interaction potential.

Caption: Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Synthesis and Purification

The most direct and reliable synthesis of the title compound originates from its corresponding carboxylic acid, which is commercially available. The procedure involves a standard amide formation reaction.

Synthetic Workflow

The conversion of the carboxylic acid to the primary amide is a cornerstone of organic synthesis, typically requiring the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Synthesis_Workflow cluster_0 Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide start Start: 5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid activation Step 1: Carboxylic Acid Activation (e.g., HATU, T3P, or SOCl₂) start->activation Aprotic Solvent (DMF, DCM) amidation Step 2: Amidation Reaction (Ammonium source, e.g., NH₄Cl / DIPEA) activation->amidation In situ workup Step 3: Aqueous Work-up (Quenching & Extraction) amidation->workup Reaction complete purification Step 4: Purification (Crystallization or Chromatography) workup->purification Crude Product product Final Product: Target Carboxamide purification->product

Caption: General workflow for the synthesis of the target carboxamide.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide from its carboxylic acid precursor.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq)[9][12]

  • Propanephosphonic acid anhydride (T3P®), 50% solution in DMF (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (3.5 eq). Stir the resulting suspension at room temperature.

  • Amide Coupling: Slowly add the T3P® solution (1.5 eq) to the reaction mixture. The addition is often mildly exothermic. Allow the reaction to stir at room temperature for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.

    • Causality Insight: T3P® is a highly effective and safe water scavenger and coupling reagent. It reacts with the carboxylic acid to form a mixed anhydride, a highly reactive intermediate that is readily attacked by the ammonia generated in situ from NH₄Cl and DIPEA. This avoids the direct use of ammonia gas.[13]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Causality Insight: The bicarbonate wash is crucial to neutralize any remaining acidic species and remove water-soluble byproducts from the T3P® reagent.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to afford the pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective chemical modifications.

Caption: Key reactive sites and derivatization pathways.

  • Pyrrole N-H: The nitrogen of the pyrrole ring is weakly acidic and can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or arylated. This site is crucial for modulating properties like cell permeability and for probing interactions with biological targets.

  • C5-Bromo Group: This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the installation of a vast range of aryl, heteroaryl, alkyl, and alkynyl groups. This is the key step in building out the "east-west" axis of kinase inhibitors.[14]

  • Amide Group: The N-H protons of the primary amide are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These features are fundamental to the molecule's ability to act as a hinge-binder in ATP-binding pockets.[6]

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. The 5-bromo-3-carboxamide derivative is an advanced intermediate for several promising compound classes.

  • Protein Kinase Inhibitors: Abnormal kinase activity is a hallmark of many cancers. Molecules based on the 7-azaindole core can competitively bind to the ATP pocket of kinases, inhibiting their function. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR), which are implicated in various solid tumors.[6][7] The 3-carboxamide group often forms key hydrogen bonds with the "hinge" region of the kinase, while substituents added via the 5-bromo position explore a deeper hydrophobic pocket, enhancing potency and selectivity.

  • Phosphodiesterase (PDE) Inhibitors: The scaffold has been used to develop inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. Selective PDE4B inhibition is a therapeutic strategy for inflammatory diseases, including those affecting the central nervous system.[13]

  • Antitumor Agents: Beyond kinase inhibition, derivatives of the related 5-bromo-7-azaindolin-2-one structure have been synthesized and evaluated for broad antitumor activity, showing the versatility of the core structure in oncology.[15]

Pharmacophore Model

The molecule's value can be visualized as a pharmacophore, highlighting its key features for molecular recognition.

Pharmacophore_Model cluster_0 Pharmacophoric Features hinge_binder Hinge-Binding Region (H-Bond Donor/Acceptor) scaffold Aromatic Scaffold (π-π stacking) hinge_binder->scaffold Covalent Link vector Substitution Vector (Access to hydrophobic pocket) scaffold->vector Covalent Link

Sources

Exploratory

Technical Guide: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide . CAS Number: 1429309-37-4 Synonyms: 5-Bromo-7-azaindole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide .

CAS Number: 1429309-37-4 Synonyms: 5-Bromo-7-azaindole-3-carboxamide; 3-Carbamoyl-5-bromo-7-azaindole.

Executive Summary

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., JAK, FGFR, and DYRK1A). As a 7-azaindole derivative, it functions as a bioisostere of the indole ring found in tryptophan and purines.

Its structural utility is twofold:

  • The 3-Carboxamide Motif: Acts as a critical hydrogen bond donor/acceptor pair, often targeting the "hinge region" of ATP-binding pockets in kinases.

  • The 5-Bromo Substituent: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of Structure-Activity Relationship (SAR) libraries.

Chemical Identity & Properties

PropertyData
CAS Number 1429309-37-4
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
Core Scaffold 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
pKa (Calculated) ~11.5 (Pyrrole NH), ~15 (Amide NH)
H-Bond Donors 2 (Pyrrole NH, Amide NH₂)
H-Bond Acceptors 2 (Pyridine N, Amide C=O)

Synthetic Methodologies

The synthesis of the 3-carboxamide derivative typically proceeds from the commercially available parent core, 5-bromo-7-azaindole. Below are two validated routes: the Sequential Oxidation Route (Standard Medicinal Chemistry) and the Direct Aminolysis Route (Process Chemistry).

Route A: Vilsmeier-Haack Formylation & Oxidation (High Fidelity)

This route is preferred for laboratory-scale preparation as it isolates stable intermediates (Aldehyde and Acid).

Step 1: C3-Formylation
  • Reagents: POCl₃, DMF.

  • Protocol:

    • Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF at 0°C.

    • Dropwise add POCl₃ (1.2 eq) to maintain temperature <5°C.

    • Warm to ambient temperature and stir for 3–6 hours (monitor by LCMS for conversion to iminium intermediate).

    • Quench with ice-water and neutralize with 2M NaOH to precipitate 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 757978-33-9) .

    • Yield: 80–90%.

Step 2: Pinnick Oxidation
  • Reagents: NaClO₂, NaH₂PO₄, 2-Methyl-2-butene, t-BuOH/H₂O.

  • Protocol:

    • Suspend the aldehyde from Step 1 in t-BuOH/H₂O (3:1).

    • Add 2-methyl-2-butene (scavenger for HOCl).

    • Add NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) portion-wise.

    • Stir at RT for 4–12 hours. Acidify with 1M HCl to precipitate 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 849068-61-7) .

Step 3: Amidation
  • Reagents: EDC·HCl, HOBt, NH₄Cl (or aqueous NH₃), DIPEA, DMF.

  • Protocol:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 30 min to activate.

    • Add solid NH₄Cl (2.0 eq) or 25% aqueous NH₃.

    • Stir 12–24 hours. Dilute with water to precipitate the target 3-carboxamide .

Route B: Friedel-Crafts Acylation (Process Scalable)

This route avoids the oxidation step but requires careful handling of trichloroacetyl chloride.

  • Acylation: React 5-bromo-7-azaindole with trichloroacetyl chloride and AlCl₃ in DCM/Nitromethane to form the 3-trichloroacetyl intermediate.

  • Aminolysis: Treat the intermediate directly with ammonia in methanol (NH₃/MeOH) to cleave the trichloromethyl group and form the amide in one pot.

Visualization: Synthetic Pathways[5]

Synthesis Start 5-Bromo-7-azaindole (CAS 183208-35-7) Aldehyde 3-Carbaldehyde (CAS 757978-33-9) Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) Intermediate 3-Trichloroacetyl Intermediate Start->Intermediate Cl3CCOCl, AlCl3 (Friedel-Crafts) Acid 3-Carboxylic Acid (CAS 849068-61-7) Aldehyde->Acid NaClO2, NaH2PO4 (Pinnick Ox) Target 3-Carboxamide (CAS 1429309-37-4) Acid->Target EDC, HOBt, NH3 (Amidation) Intermediate->Target NH3, MeOH (Aminolysis)

Caption: Comparative synthetic routes. Route A (top) is standard for lab scale; Route B (bottom) is preferred for scale-up.

Medicinal Chemistry Applications

Kinase Inhibition Mechanism

The 7-azaindole scaffold is a privileged structure in kinase drug discovery. The 3-carboxamide substitution enhances binding affinity through specific interactions with the kinase hinge region.

  • Hinge Binding: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole NH (N1) acts as a donor. The 3-carboxamide provides additional contacts, often bridging to the "gatekeeper" residue or solvent-exposed regions.

  • Selectivity: The 5-position points towards the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups or selectivity-determining moieties via Suzuki coupling.

Validated Targets
  • JAK Family (JAK1/2/3, TYK2): 7-azaindoles are structural analogues of Tofacitinib. The 3-carboxamide mimics the 3-position functionality found in several next-generation JAK inhibitors.

  • FGFR (Fibroblast Growth Factor Receptor): Used to target the ATP pocket, where the bicyclic system mimics the adenine of ATP.

  • DYRK1A: 3,5-disubstituted 7-azaindoles have shown nanomolar potency against DYRK1A, a target for Down syndrome and Alzheimer's disease.

Visualization: SAR Logic

SAR Core 7-Azaindole Core N1 N1 (Pyrrole NH) H-Bond Donor (Hinge Interaction) Core->N1 N7 N7 (Pyridine N) H-Bond Acceptor (Hinge Interaction) Core->N7 C3 C3-Carboxamide Gatekeeper Interaction Solubility Enhancer Core->C3 C5 C5-Bromine Synthetic Handle (Suzuki/Buchwald) Core->C5

Caption: Structure-Activity Relationship (SAR) map of the 5-bromo-7-azaindole-3-carboxamide scaffold.

Handling & Safety (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture.

References

  • Chemical Identity: 5-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXAMIDE. ChemBuyersGuide. CAS: 1429309-37-4.[2]

  • Synthesis (Core): Synthesis of 5-Bromo-7-azaindole. ChemicalBook.

  • Medicinal Chemistry (FGFR): Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar.

  • Medicinal Chemistry (Trypanosomiasis): Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.

  • Related Scaffold (PDE4B): Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. PubMed Central.

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to act as a bioisostere for purine has led to its incorporation into numerous clinically evaluated and approved therapeutics. This guide delves into the mechanistic intricacies of a specific derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a compound poised at the intersection of established pharmacophores and rational drug design. While direct, extensive research on this exact molecule is emerging, a robust mechanistic hypothesis can be constructed based on the extensive body of literature surrounding its core components: the 7-azaindole scaffold, the 5-bromo substituent, and the critical 3-carboxamide moiety. This document will elucidate the probable mechanism of action, grounding the discussion in the principles of kinase inhibition and supporting the claims with evidence from closely related analogues.

The 7-azaindole core is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[1][2] The strategic placement of a nitrogen atom in the pyridine ring of the bicyclic system allows for the formation of crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[3] This fundamental interaction anchors the inhibitor within the ATP-binding pocket, setting the stage for further interactions that dictate potency and selectivity. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Traf2- and Nck-interacting kinase (TNIK), and Ataxia Telangiectasia Mutated (ATM) kinase.[4][5][6]

This guide will present a detailed analysis of the likely molecular interactions of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, propose a primary mechanism of action as a Type I kinase inhibitor, and provide a comprehensive overview of the experimental methodologies required to validate this hypothesis.

Proposed Mechanism of Action: A Type I Kinase Inhibitor

Based on the extensive precedent set by structurally related molecules, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is hypothesized to function as a Type I ATP-competitive kinase inhibitor. This classification implies that the molecule binds to the active conformation of the kinase, directly competing with ATP for occupation of the adenine-binding pocket. The key to its inhibitory action lies in the synergistic contributions of its three primary structural features: the 7-azaindole core, the 5-bromo substituent, and the 3-carboxamide group.

The 7-Azaindole Core: The Hinge-Binding Anchor

The foundational element of the proposed mechanism is the interaction of the 1H-pyrrolo[2,3-b]pyridine scaffold with the hinge region of the target kinase. This flexible backbone of the enzyme connects the N- and C-lobes of the kinase domain and is characterized by a series of backbone amides and carbonyls that are critical for ATP binding. The 7-azaindole moiety is adept at forming a bidentate hydrogen bond with this region, a feature that is a hallmark of many potent kinase inhibitors.[3] Specifically, the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor. This dual interaction effectively tethers the inhibitor in the active site.

The 3-Carboxamide Group: Enhancing Potency and Selectivity

The introduction of a carboxamide group at the 3-position of the pyrrolo[2,3-b]pyridine core is a critical design element that significantly enhances the inhibitory potential of the molecule. The carboxamide moiety is a versatile functional group capable of participating in additional hydrogen bonding interactions within the ATP-binding pocket.[7][8] This can lead to a substantial increase in binding affinity and, consequently, inhibitory potency. For instance, in the context of diaminopyrimidine-based inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), the addition of a 5-carboxamide resulted in a greater than 100-fold improvement in potency by forming a key hydrogen bond with a glutamate residue in the hinge region.[7] Similarly, aminopyrazole carboxamides have been developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK).[1]

For 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, the carboxamide group is ideally positioned to interact with residues in the solvent-exposed region of the ATP-binding site or with the ribose-binding pocket. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for a range of potential interactions depending on the specific topology of the target kinase's active site.

The 5-Bromo Substituent: Targeting the Hydrophobic Pocket

The bromine atom at the 5-position of the 7-azaindole ring is strategically placed to occupy a hydrophobic pocket within the kinase active site. This region, often referred to as the "selectivity pocket," is lined with nonpolar amino acid residues and its size and shape can vary significantly between different kinases. The bromo substituent, with its lipophilic character and appropriate size, can engage in favorable van der Waals interactions within this pocket. This not only contributes to the overall binding affinity but can also play a crucial role in determining the inhibitor's selectivity profile. By tailoring the substituent at this position, it is possible to achieve selective inhibition of a specific kinase or a desired subset of kinases. For example, in the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, modifications at the 5-position were explored to optimize interactions with a nearby glycine residue.[9]

Synergistic Action and the Kinase Signaling Cascade

The concerted action of these three structural components results in a potent and potentially selective inhibition of the target kinase. By occupying the ATP-binding site, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide prevents the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can have profound effects on cellular processes such as proliferation, differentiation, survival, and migration, making this compound a promising candidate for therapeutic intervention in diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP RTK->ADP DownstreamKinase Downstream Kinase (e.g., MEK) RTK->DownstreamKinase Phosphorylates & Activates Substrate Substrate Protein RTK->Substrate Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK ERK ERK DownstreamKinase->ERK Phosphorylates & Activates PhosphorylatedERK p-ERK TranscriptionFactors Transcription Factors PhosphorylatedERK->TranscriptionFactors Translocates and Activates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation GeneExpression Altered Gene Expression (Proliferation, Survival) PhosphorylatedSubstrate->GeneExpression Cellular Response TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates

Caption: Proposed inhibition of a generic receptor tyrosine kinase signaling pathway.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is essential to unequivocally determine the mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The following protocols outline a logical workflow for the characterization of a novel kinase inhibitor.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The initial step in validating the proposed mechanism is to assess the compound's ability to directly inhibit the activity of a panel of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a FRET-based method)

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., FGFR1, TNIK).

    • Kinase-specific substrate peptide.

    • ATP.

    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (dissolved in DMSO).

    • FRET-based detection reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and GFP-substrate).

    • Assay buffer.

    • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a suitable microplate, add the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the FRET detection reagents.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
FGFR1[Experimental Value]
TNIK[Experimental Value]
ATM[Experimental Value]
[Other Kinase][Experimental Value]
Cellular Assays: Assessing Target Engagement and Downstream Signaling

Following the confirmation of direct kinase inhibition, it is crucial to demonstrate that the compound can engage its target in a cellular context and inhibit downstream signaling pathways.

Protocol: Western Blot Analysis of Phosphorylated Downstream Targets

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with known FGFR amplification) in appropriate media.

    • Treat the cells with varying concentrations of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide for a specified time.

    • Include appropriate positive and negative controls (e.g., vehicle-treated, growth factor-stimulated).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., p-ERK, p-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.

Structural Biology: Visualizing the Binding Mode

To provide definitive evidence for the proposed binding mode, co-crystallization of the compound with the target kinase domain is the gold standard.

Protocol: X-ray Crystallography

  • Protein Expression and Purification: Express and purify a high-quality, crystallizable form of the kinase domain of the target protein.

  • Co-crystallization: Screen for crystallization conditions for the kinase domain in the presence of an excess of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the three-dimensional structure.

  • Analysis: Analyze the electron density map to confirm the binding of the compound and to visualize the specific molecular interactions between the inhibitor and the amino acid residues of the ATP-binding pocket.

G Start Hypothesized Mechanism Biochemical Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical Direct Inhibition? Cellular Cellular Assays (Target Engagement, Signaling) Biochemical->Cellular Cellular Activity? Structural Structural Biology (X-ray Crystallography) Cellular->Structural Binding Mode Confirmation? Validated Validated Mechanism of Action Structural->Validated Definitive Evidence

Caption: Experimental workflow for mechanism of action validation.

Conclusion

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a rationally designed small molecule with a high probability of functioning as a Type I ATP-competitive kinase inhibitor. Its mechanism of action is likely driven by the synergistic interplay of its 7-azaindole core, which anchors it to the kinase hinge region, a 3-carboxamide group that enhances potency through additional hydrogen bonding, and a 5-bromo substituent that provides selectivity by interacting with a hydrophobic pocket. While this guide presents a robust, evidence-based hypothesis, the definitive elucidation of its precise molecular target(s) and mechanism requires rigorous experimental validation as outlined. The convergence of a privileged scaffold with key pharmacophoric features positions this compound as a compelling subject for further investigation in the pursuit of novel and effective targeted therapies.

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors. Benchchem.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry.

  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. ChemicalBook.

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.

  • 1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors. Google Patents.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

  • Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Semantic Scholar.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7. TCI Chemicals.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Scaffold

This technical guide details the strategic application, synthesis, and derivatization of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold. This structure is a critical pharmacophore in modern kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application, synthesis, and derivatization of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold. This structure is a critical pharmacophore in modern kinase inhibitor discovery, particularly for JAK, BTK, and FGFR families.

Executive Summary & Pharmacophore Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged bioisostere of the indole and purine rings found in endogenous ligands like ATP. The 5-bromo-3-carboxamide derivative represents a "bi-functional command center" for drug design:

  • The Head (3-Carboxamide): This moiety acts as a primary hydrogen bond donor/acceptor pair, designed to interact with the hinge region of kinase domains (e.g., Glu/Leu residues in the ATP binding pocket). It mimics the N1/N6 interaction of adenine.

  • The Handle (5-Bromo): The bromine atom at the 5-position serves as a high-fidelity "exit vector." It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into the solvent-exposed regions or hydrophobic back-pockets of the target protein.

Structural Logic Diagram

The following diagram illustrates the functional architecture of the scaffold.

Pharmacophore Core 7-Azaindole Core (Bioisostere of Purine) Pos3 3-Carboxamide (Hinge Binder) Core->Pos3 C3 Functionalization Pos5 5-Bromo (Synthetic Handle) Core->Pos5 Intrinsic Target Kinase ATP Pocket Pos3->Target H-Bonding (Donor/Acceptor) Solvent Solvent Exposed Region (Solubility/Selectivity) Pos5->Solvent Pd-Catalyzed Coupling

Caption: Functional mapping of the 5-bromo-7-azaindole-3-carboxamide scaffold showing the distinct roles of the C3 and C5 positions in drug design.

Synthetic Architecture: The "Self-Validating" Workflow

To ensure reproducibility and scalability, we utilize a Regioselective Sequential Functionalization strategy. The synthesis must prioritize the installation of the carboxamide before the Suzuki coupling to prevent catalyst poisoning or side reactions involving the amide during the halogenation steps.

Workflow Visualization

Synthesis Start 5-Bromo-7-azaindole (Starting Material) Step1 Friedel-Crafts Acylation (Trichloroacetyl Chloride) Start->Step1 AlCl3, DCM Inter1 3-Trichloroacetyl Intermediate (Precipitate) Step1->Inter1 Selectivity >99% Step2 Ammonolysis (NH3/MeOH) Inter1->Step2 Mild Hydrolysis Core CORE SCAFFOLD: 5-Bromo-3-Carboxamide Step2->Core Yield: 85-90% Step3 Suzuki-Miyaura Coupling (Boronic Acids) Core->Step3 Pd(dppf)Cl2, Cs2CO3 Final Final Drug Candidate (5-Aryl/Heteroaryl Derivative) Step3->Final Diversity Generation

Caption: Step-by-step synthetic pathway from raw material to final bioactive derivative, highlighting the critical intermediate isolation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Mechanism: Friedel-Crafts acylation followed by haloform-type hydrolysis.

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)[1]

  • Aluminum Chloride (AlCl₃) (5.0 eq)

  • Trichloroacetyl chloride (3.0 eq)

  • Ammonia (7N in Methanol)

Step-by-Step Methodology:

  • Acylation: Dissolve 5-bromo-7-azaindole (10 g, 50.7 mmol) in anhydrous DCM (200 mL) under N₂ atmosphere.

  • Lewis Acid Addition: Cool to 0°C. Add AlCl₃ (33.8 g) portion-wise. Caution: Exothermic.

  • Electrophile Addition: Add trichloroacetyl chloride (17 mL) dropwise.

  • Reaction: Stir at room temperature for 12 hours. The reaction is self-indicating; the formation of a heavy precipitate indicates the intermediate (3-trichloroacetyl-5-bromo-7-azaindole).

  • Quench: Pour mixture into ice water carefully. Filter the precipitate.[2] Validation Point: LC-MS should show M+H corresponding to the trichloroacetyl adduct.

  • Ammonolysis: Suspend the wet solid in 7N NH₃/MeOH (150 mL). Seal in a pressure vessel and stir at 60°C for 4 hours.

  • Isolation: Cool to RT. Concentrate solvent to 50% volume. Filter the white solid, wash with cold water and ether.

  • Yield: Expected ~85% (10.3 g). Purity: >98% (HPLC).

Protocol B: Derivatization via Suzuki-Miyaura Coupling

Target: 5-(Substituted-aryl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Reagents:

  • Core Scaffold (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂[3]·DCM (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the Core Scaffold (100 mg), Boronic Acid (1.2 eq), and Cs₂CO₃.

  • Degassing: Add Dioxane/Water (3 mL). Sparge with Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling and dehalogenation.

  • Catalyst: Add Pd(dppf)Cl₂[3]·DCM. Seal the vial immediately.

  • Reaction: Heat to 100°C (Microwave) for 30 minutes or 90°C (Oil bath) for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C5-substitutions on JAK1 kinase potency, based on representative data trends for this scaffold [1][3].

EntryC5 Substituent (R)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK2)Notes
1 -Br (Core)>10,000N/AInactive control.
2 Phenyl4502xLipophilic, lacks specific interactions.
3 4-Morpholinophenyl2815xSolubilizing group contacts solvent front.
4 1-Methyl-1H-pyrazol-4-yl12>50xStandard "privileged" fragment for JAKs.
5 2-Aminopyrimidin-5-yl5>80xAdditional H-bond acceptor in back pocket.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Source: Molecules (2016).[4] URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (2018). URL:[Link]

  • Chlorosulfonyl Isocyanate in the Synthesis of Azaindole Carboxamides. Source: Organic Syntheses.[5][6][7][8] URL:[Link]

Sources

Foundational

Technical Guide: In Vitro Profiling &amp; Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Executive Summary 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a high-value privileged scaffold in medicinal chemistry, specifically designed as a purine bioisostere for kinase inhibitor discovery . Belonging to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a high-value privileged scaffold in medicinal chemistry, specifically designed as a purine bioisostere for kinase inhibitor discovery . Belonging to the 7-azaindole class, this molecule is primarily utilized as a core building block for targeting the ATP-binding cleft of serine/threonine and tyrosine kinases, most notably the Janus Kinase (JAK) family, Pim kinases , and FGFRs .

This technical guide provides a rigorous framework for researchers utilizing this compound in in vitro settings. It moves beyond basic handling to detail the structural rationale for its binding, specific biochemical screening protocols, and cellular validation workflows required to transition this fragment from a chemical entity to a bioactive lead.

Part 1: Compound Management & Physicochemical Properties

Chemical Identity & Structural Logic

The 7-azaindole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. The specific substitution pattern of this molecule is engineered for "Fragment-Based Drug Discovery" (FBDD):

  • 7-Azaindole Core: Provides the primary bidentate hydrogen bond motif (Donor-Acceptor) for hinge binding.

  • 5-Bromo Handle: A reactive vector for Suzuki-Miyaura cross-coupling, allowing extension into the hydrophobic back-pocket (Gatekeeper region) of the kinase.

  • 3-Carboxamide: A solubilizing group that often interacts with the ribose-binding pocket or solvent-exposed residues (e.g., Asp/Glu), improving the enthalpy of binding compared to a simple hydrogen or nitrile.

Physicochemical Data Table
PropertyValue / CharacteristicCritical Note for In Vitro Use
CAS Number 183208-35-7 (Core); 849068-61-7 (Acid precursor)Verify specific salt form (free base vs. HCl).
Molecular Weight ~240.06 g/mol Ideal range for FBDD (Rule of 3 compliant).
Solubility (DMSO) High (>50 mM)Preferred Stock: 10 mM or 20 mM in anhydrous DMSO.
Solubility (Aqueous) Low to ModeratePrecipitation Risk: Do not exceed 1% DMSO final conc. in assay buffer.
Stability High (Amide/Aryl halide)Stable to multiple freeze-thaw cycles; store at -20°C.
UV Absorbance

~290-300 nm
Can interfere with UV-based aggregation assays; use fluorescence (FRET) instead.
Preparation of Stock Solutions

Protocol: 10 mM Master Stock

  • Weigh 2.4 mg of powder into a sterile 1.5 mL amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Aliquot into 50 µL volumes to prevent hydration from repeated opening.

  • Quality Control: Verify concentration via LC-MS/UV if used for IC

    
     determination.
    

Part 2: Biochemical Mechanism & Screening Strategy

The Hinge-Binding Mechanism

The primary utility of this scaffold is its ability to competitively inhibit ATP binding.[1] The 7-azaindole motif forms a characteristic "bidentate" interaction with the kinase hinge region backbone.[2]

HingeBinding Scaffold 5-Br-7-Azaindole-3-Carboxamide Hinge Kinase Hinge Region (Backbone CO / NH) Scaffold->Hinge H-Bond Donor (N1) H-Bond Acceptor (N7) ATP_Pocket ATP Binding Pocket Scaffold->ATP_Pocket Competitive Displacement Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 5-Br Vector (Target for SAR)

Figure 1: Schematic of the bidentate binding mode. The N1-H donates a hydrogen bond to the hinge backbone carbonyl, while the N7 accepts a hydrogen bond from the hinge backbone amide.[3]

Protocol: Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

To validate the scaffold or its derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard absorbance assays due to the compound's UV profile.

Target: JAK2 or JAK3 (Tyrosine Kinase).[4][5] Reagents:

  • Kinase Tracer (Alexa Fluor® 647 labeled).

  • Europium-labeled anti-tag antibody.

  • Recombinant JAK kinase domain.

Workflow:

  • Plate Prep: Dispense 10 nL of compound (serial dilution in DMSO) into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Tracer Addition: Add 5 µL of Tracer solution (at

    
     concentration).
    
  • Incubation 2: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC

    
    .
    

Success Criteria:

  • Z-Factor: > 0.5.

  • Reference: Tofacitinib (Control) IC

    
     should be ~1-5 nM for JAK3.
    
  • Scaffold Potency: The unmodified 5-bromo-3-carboxamide fragment is expected to have weak potency (µM range). Note: It is a starting point, not the final drug.

Part 3: Cellular Profiling & Derivatization

Cellular Viability & Signaling Assays

Once biochemical affinity is established, the compound must be tested for cell permeability and target engagement.

Cell Line Selection:

  • HEL 92.1.7: JAK2 V617F mutant (Constitutive activation).

  • TF-1: GM-CSF dependent (JAK2/STAT5 signaling).

Protocol: Phospho-STAT5 Flow Cytometry (Target Engagement)

  • Seed: 1x10

    
     TF-1 cells/mL in RPMI-1640 (starved of GM-CSF for 4 hours).
    
  • Treat: Add compound (10 µM, 1 µM, 0.1 µM) for 1 hour.

  • Stimulate: Add GM-CSF (10 ng/mL) for 15 minutes to induce phosphorylation.

  • Fix/Perm: Fix with 1.5% Paraformaldehyde (10 min), then permeabilize with ice-cold Methanol (30 min).

  • Stain: Anti-pSTAT5 (Y694)-Alexa Fluor 647.

  • Analyze: Measure Mean Fluorescence Intensity (MFI). A reduction in MFI indicates successful JAK inhibition.

Synthetic Expansion (The "5-Br" Vector)

The 5-bromo position is the critical "growth vector" for optimizing this scaffold. The guide recommends Suzuki-Miyaura Coupling to install aryl/heteroaryl groups that reach the kinase "back-pocket."

SynthesisWorkflow Start 5-Br-3-Carboxamide (Scaffold) Step1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Start->Step1 Derivatization Product 5-Aryl-7-Azaindole (Potent Inhibitor) Step1->Product Yields Library Assay In Vitro Screening (IC50 Determination) Product->Assay Validation

Figure 2: Workflow for evolving the scaffold into a potent inhibitor. The 5-position is modified to increase selectivity and potency.

References

  • Structural Basis of Kinase Inhibition

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1]

    • Source: Chem. Pharm.[1] Bull. (Tokyo), 2018.

    • URL:[Link]

    • Relevance: Defines the "normal" and "flipped" binding modes of the 7-azaindole core in the
  • JAK Inhibitor Discovery

    • Title: Discovery of Tofacitinib: A First-in-Class Janus Kinase 3 (JAK3) Inhibitor.
    • Source: Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

    • Relevance: Illustrates the evolution of the pyrrolo[2,3-b]pyridine scaffold into a clinical drug.
  • Synthetic Methodology

    • Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Deriv
    • Source: PMC (N
    • URL:[Link]

    • Relevance: Provides detailed chemical handling and reaction conditions for 5-bromo-7-azaindole deriv
  • Assay Protocols: Title: LanthaScreen™ Eu Kinase Binding Assay for JAK Family. Source: Thermo Fisher Scientific (Technical Note). Relevance: Industry-standard protocol for screening this specific class of inhibitors.

Sources

Protocols & Analytical Methods

Method

"using 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in medicinal chemistry"

Application Note: Strategic Utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Kinase Inhibitor Design Abstract This technical guide outlines the application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Kinase Inhibitor Design

Abstract

This technical guide outlines the application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as 5-Br-7-AIC ) as a high-value intermediate in drug discovery. The 7-azaindole core is a bioisostere of the purine ring found in ATP, making it a "privileged scaffold" for targeting the hinge region of protein kinases (e.g., JAK, FGFR, PI3K). This note details the structural rationale, validated synthetic protocols for library generation, and specific handling requirements to maximize yield and reproducibility in structure-activity relationship (SAR) campaigns.

Part 1: Structural Utility & Pharmacophore Analysis[1]

The utility of 5-Br-7-AIC lies in its ability to simultaneously bind the ATP-binding pocket while offering orthogonal vectors for chemical diversification.

The 7-Azaindole Hinge Binder

Unlike the indole scaffold, the 7-azaindole (pyrrolo[2,3-b]pyridine) possesses a pyridine nitrogen at position 7.[1]

  • Mechanism: The N-7 (acceptor) and NH-1 (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region.[1] This mimics the Adenine moiety of ATP more effectively than standard indoles.

  • Impact: Increases potency and residence time within the catalytic cleft.

The 3-Carboxamide "Head Group"
  • Solubility: The primary amide significantly lowers logP compared to ester or nitrile analogs, improving physicochemical properties (LLE).

  • Interaction: Often engages in H-bonding with the "gatekeeper" residue or water networks deep within the pocket (e.g., interacting with the catalytic lysine or aspartate).

The 5-Bromo "Diversity Vector"
  • SAR Expansion: The bromine atom is positioned to project substituents into the solvent-exposed region or the hydrophobic specificity pocket (selectivity filter). It is chemically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Figure 1: Pharmacophore Mapping & Interaction Logic

G Core 7-Azaindole Core Hinge Hinge Region (ATP Site) Core->Hinge Bidentate H-Bond (N-7 & NH-1) Amide 3-Carboxamide Core->Amide C-3 Position Bromo 5-Bromo Handle Core->Bromo C-5 Position Gatekeeper Gatekeeper Residue (H-Bonding) Amide->Gatekeeper H-Bond Donor/Acceptor Solvent Solvent Front (SAR Diversity) Bromo->Solvent Suzuki Coupling Vector

Caption: Pharmacophore map illustrating the bidentate hinge binding of the core and the orthogonal vectors for SAR expansion at C-3 and C-5.

Part 2: Synthetic Protocols

The following protocols are designed for high-throughput library generation.

Protocol A: Direct Synthesis of 5-Br-7-AIC from 5-Bromo-7-azaindole

Context: While the starting material is commercially available, in-house synthesis via Chlorosulfonyl Isocyanate (CSI) is cost-effective for gram-scale preparation.

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.5 eq)

  • Acetonitrile (Anhydrous)

  • Water/Acetone (for hydrolysis)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-7-azaindole in anhydrous acetonitrile (0.5 M) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add CSI (1.5 eq) over 20 minutes. Maintain temperature < 5°C. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS for the consumption of starting material (formation of the N-chlorosulfonyl intermediate).

  • Hydrolysis: Cool the mixture back to 0°C. Quench by slowly adding a mixture of Acetone:Water (1:1).

  • Isolation: The pH is adjusted to ~7 with 1M NaOH. The product precipitates as a solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from MeOH/EtOAc if purity <95%.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Context: This is the primary method for SAR exploration. The free amide and indole NH can poison Pd catalysts; therefore, specific conditions are required to avoid low yields.

Reagents:

  • 5-Br-7-AIC (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Preferred for steric tolerance.

  • Base: Cs₂CO₃ (3.0 eq) - Superior to K₂CO₃ for azaindoles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine 5-Br-7-AIC, boronic acid, and Cs₂CO₃. Suspend in Dioxane/Water.[3] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under Argon flow. Cap the vial immediately.

  • Heating:

    • Method A (Microwave): Heat to 120°C for 30 minutes.

    • Method B (Thermal): Heat to 90°C for 4-16 hours in an oil bath.

  • Work-up: Dilute with EtOAc, wash with Brine. Dry over Na₂SO₄.[4]

  • Scavenging: Treat crude mixture with Si-Thiol scavenger resin (if Pd residue is high) before column chromatography.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Table 1: Troubleshooting Common Coupling Issues

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-7 or AmideSwitch to Pd(OAc)₂ / XPhos or protect N-1 with SEM group.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl)Use Boronic Ester equivalents or add CuCl (1.0 eq) as cofactor.
Homocoupling Oxygen in solventRe-degas solvents vigorously; ensure Argon blanket.

Part 3: Medicinal Chemistry Case Study (JAK Inhibition)

Objective: Design a selective JAK2 inhibitor using 5-Br-7-AIC.

Rationale: The 7-azaindole scaffold is a proven bioisostere for the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib and Ruxolitinib.

  • Core: 5-Br-7-AIC binds to the hinge (Glu930/Leu932 in JAK2).

  • Vector: The 5-bromo group points toward the hydrophobic region occupied by the piperidine ring in Tofacitinib.

  • Modification: Coupling a phenyl-morpholine or pyrazole moiety at C-5 extends the molecule into the solvent front, improving selectivity against other kinases like FLT3.

Workflow Visualization:

Workflow Start Start: 5-Bromo-7-azaindole Step1 Step 1: C-3 Amidation (CSI) Start->Step1 Intermed Intermediate: 5-Br-7-AIC Step1->Intermed Yield >80% Step2 Step 2: Suzuki Coupling (R-B(OH)2) Intermed->Step2 Diversity Point Library Library: 5-Aryl-7-azaindole-3-carboxamides Step2->Library Screen Screening: JAK2 IC50 / Selectivity Library->Screen

Caption: Synthetic workflow for generating a JAK-targeted library from the 5-bromo precursor.

Part 4: Solubility & Formulation Notes

  • pKa: The pyrrole NH has a pKa ~13; the pyridine N has a pKa ~4.6.

  • Solubility: 5-Br-7-AIC is poorly soluble in water but soluble in DMSO and DMAc.

  • Assay Handling: For biochemical assays (IC50), prepare 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles >3 times to prevent precipitation of the amide.

  • Formulation: For in vivo studies, the amide group allows for co-crystallization with acids (e.g., Methanesulfonic acid) to form salts, significantly improving oral bioavailability.

References

  • Bioisosterism in Kinase Design

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][5][6][7]

    • Source: J-Stage (Chem. Pharm. Bull.)
    • URL:[Link]

  • Synthetic Methodology (CSI Amidation)

    • Title: One-step synthesis of 3-cyano- and 3-carbamoyl-7-azaindoles
    • Source: ScienceDirect (Tetrahedron Letters)
    • URL:[Link]

  • Suzuki Coupling on Azaindoles

    • Title: Palladium-catalyzed couplings to 7-azaindoles with form
    • Source:
    • URL:[Link]

  • JAK Inhibitor Structural Biology

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][5][6][7][8][9][10]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Application

Application Note: Synthesis of Vemurafenib from 5-Bromo-7-Azaindole Derivatives

[1][2][3][4][5][6] Executive Summary Vemurafenib (Zelboraf®) is a potent, selective inhibitor of the BRAF^V600E^ kinase, a driver mutation in approximately 50% of melanomas. The core pharmacophore relies on a 7-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

Vemurafenib (Zelboraf®) is a potent, selective inhibitor of the BRAF^V600E^ kinase, a driver mutation in approximately 50% of melanomas. The core pharmacophore relies on a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. While early discovery routes utilized linear assembly, modern process chemistry prioritizes a convergent synthesis utilizing 5-bromo-7-azaindole as the critical linchpin.

This application note details the "Acylation-First" strategy. Unlike the "Suzuki-First" route—which suffers from solubility issues and biphenyl impurity formation (via solvent participation)—this protocol establishes the C-3 carbonyl linkage before the final C-5 arylation. This sequence maximizes regioselectivity, simplifies purification via crystallization, and ensures high API (Active Pharmaceutical Ingredient) purity.

Retrosynthetic Analysis & Strategy

The synthesis is strategically disconnected at two key junctions: the C-3 Carbonyl (Friedel-Crafts) and the C-5 Biaryl (Suzuki-Miyaura).

Logical Pathway
  • Activation: The 5-bromo-7-azaindole is robust enough to withstand Lewis Acid conditions (AlCl₃), allowing early installation of the difluorophenyl moiety.

  • Differentiation: The bromine atom at C-5 serves as a "sleeping" handle, activated only in the final step for palladium-catalyzed coupling.

Retrosynthesis Vemurafenib Vemurafenib (API) Intermediate Key Intermediate (5-Bromo-3-aroyl-7-azaindole) Vemurafenib->Intermediate Suzuki-Miyaura (C-5 Coupling) Boronic 4-Chlorophenyl boronic acid Vemurafenib->Boronic StartMat1 5-Bromo-7-azaindole (Starting Block) Intermediate->StartMat1 Friedel-Crafts (C-3 Acylation) StartMat2 Acid Chloride Electrophile (2,4-Difluoro-3-sulfonamidobenzoyl Cl) Intermediate->StartMat2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of Vemurafenib.

Critical Reagents & Safety Protocols

Key Reagents
ReagentCAS No.RoleCritical Quality Attribute (CQA)
5-Bromo-7-azaindole 183208-35-7Core ScaffoldPurity >98%; Low moisture content (<0.5%)
Aluminum Chloride (AlCl₃) 7446-70-0Lewis AcidAnhydrous; Free-flowing powder (yellow/grey)
2,4-Difluoro-3-(propylsulfonamido)benzoyl chloride ProprietaryElectrophilePrepared in situ or stored under N₂; Hydrolysis sensitive
Pd(dppf)Cl₂[1][2] · DCM 95464-05-4CatalystActive Pd species for Suzuki coupling
Safety Advisory
  • Aluminum Chloride: Reacts violently with water/moisture. Handle in a glovebox or under strict inert atmosphere. Quenching releases HCl gas; use a scrubber.

  • 7-Azaindoles: Potential skin sensitizers. Use double gloving (Nitrile).

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (Acyl Chloride)

Note: The acid chloride is unstable and best prepared immediately prior to the Friedel-Crafts step.

  • Charge a dry reactor with 2,4-difluoro-3-(propane-1-sulfonamido)benzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol).

  • Add catalytic DMF (0.05 equiv).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0–5°C.

  • Stir at Room Temperature (RT) for 2–3 hours until gas evolution ceases.

  • Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Re-dissolve the residue in anhydrous DCM (5 vol) for the next step.

Phase 2: Friedel-Crafts Acylation (The Core Coupling)

Objective: Install the difluorophenyl ketone at C-3 of the azaindole.

Mechanism: The azaindole nitrogen coordinates with AlCl₃, deactivating the ring. Therefore, a large excess of Lewis acid is required to activate the acyl chloride and overcome the electron-deficient nature of the pyridine ring.

  • Suspension: In a separate reactor, suspend 5-bromo-7-azaindole (1.0 equiv) in anhydrous DCM (10 vol).

  • Lewis Acid Addition: Add Aluminum Chloride (AlCl₃) (3.0 – 5.0 equiv) in portions at 0–5°C. Caution: Exothermic.

    • Insight: At least 1 equiv binds to the N-7 nitrogen.[3][4] Excess is needed for catalysis.

  • Acylation: Add the Acid Chloride solution (from Phase 1) dropwise, maintaining temperature <10°C.

  • Reaction: Warm to reflux (40°C) and stir for 12–24 hours.

    • Monitoring: HPLC should show <2% remaining 5-bromo-7-azaindole.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into Ice/Water (20 vol) containing Rochelle's Salt (to break aluminum emulsions).

  • Isolation: Filter the resulting precipitate. Wash with water and cold Methanol.

    • Yield Target: 70–85%.[2]

    • Product:5-Bromo-3-[2,4-difluoro-3-(propane-1-sulfonamido)benzoyl]-7-azaindole .

Phase 3: Suzuki-Miyaura Cross-Coupling

Objective: Install the 4-chlorophenyl group at C-5.

  • Charge the reactor with:

    • Phase 2 Intermediate (1.0 equiv).

    • 4-Chlorophenylboronic acid (1.2 equiv).

    • Potassium Carbonate (K₂CO₃) (2.5 equiv).

    • 1,4-Dioxane/Water (4:1 ratio, 15 vol).

  • Degas: Sparge with Nitrogen (N₂) for 30 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst: Add Pd(dppf)Cl₂ · DCM (0.03 – 0.05 equiv).

  • Reaction: Heat to 85–90°C for 4–8 hours.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate and Water.

    • Separate layers.[5][6][7] Wash organic layer with Brine.

    • Treat with Thiol-functionalized Silica (SiliaMetS®) to scavenge residual Palladium.

  • Crystallization: Concentrate the organic phase and recrystallize from Ethanol/Water or MEK (Methyl Ethyl Ketone) to obtain the final API.

Process Control & Analytical Specifications

Reaction Flow Diagram

Workflow cluster_0 Phase 1: Electrophile Gen cluster_1 Phase 2: C-3 Acylation cluster_2 Phase 3: C-5 Arylation Acid Benzoic Acid Precursor AcidCl Acid Chloride (Generated in situ) Acid->AcidCl Oxalyl Chloride DCM, DMF cat. Complex Al-Complex Intermediate AcidCl->Complex Azaindole 5-Bromo-7-azaindole Azaindole->Complex AlCl3 (3-5 eq) Ketone Bromoketone Intermediate Complex->Ketone + Acid Chloride Vemurafenib Vemurafenib (Crude) Ketone->Vemurafenib 4-Cl-Ph-B(OH)2 Pd(dppf)Cl2, K2CO3 Final Vemurafenib (Pure API) Vemurafenib->Final Recrystallization (EtOH/H2O)

Figure 2: Step-by-step process flow for the synthesis of Vemurafenib.

Analytical Checkpoints
StepTechniqueSpecification
Start HPLC5-bromo-7-azaindole purity >98.0%
IPC (Phase 2) HPLCUnreacted Azaindole < 2.0%
IPC (Phase 3) HPLCDes-chloro impurity < 0.5% (from boronic acid homocoupling)
Final API 1H NMRConfirm regiochemistry (C-3 vs N-1 acylation)
Final API ICP-MSPalladium < 10 ppm

Troubleshooting Guide

Issue 1: Low Conversion in Friedel-Crafts Acylation

  • Cause: Deactivation of the azaindole ring by AlCl₃ complexation.

  • Solution: Increase AlCl₃ loading to 5.0 equivalents. Ensure the Acid Chloride is fresh. Increase temperature to reflux.[6]

Issue 2: N-Acylation vs C-Acylation

  • Cause: Kinetic control favors N-acylation at low temps, but C-acylation is thermodynamically favored.

  • Solution: The reaction must be heated (reflux) to rearrange any N-acyl species to the C-3 position. Do not quench too early.

Issue 3: "Biphenyl" Impurity in Suzuki Coupling

  • Cause: Solvent choice (Acetonitrile) or high temperatures causing homocoupling of the boronic acid.[8]

  • Solution: Use Dioxane/Water or DME/Water. Maintain strict anaerobic conditions (degassing).

References

  • Plexxikon Inc. (2007). Compounds and Methods for Kinase Modulation, and Indications Therefor. WO2007002325A2. Link

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

  • Zhang, C., et al. (2012). Design and Synthesis of Vemurafenib Analogs. Bioorganic & Medicinal Chemistry Letters, 22(18), 5814-5818. Link

  • BenchChem. (2025).[9] Application Notes: 5-Bromo-7-azaindole in Medicinal Chemistry. Link

  • F. Hoffmann-La Roche AG. (2011). Process for the preparation of Vemurafenib. US Patent App. 2011/0144105. Link

Sources

Method

Advanced Protocols for the Amidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Strategic Analysis: The Azaindole Challenge 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, functionalizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Azaindole Challenge

5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, functionalizing the C5 position presents unique chemoselective challenges compared to standard indoles.

Key Mechanistic Hurdles
  • N1-Acidity & Catalyst Poisoning: The pyridine nitrogen at N7 lowers the pKa of the pyrrole N1-H (~13.2), making it significantly more acidic than indole. In basic cross-coupling conditions, the deprotonated azaindole anion can coordinate to Palladium (Pd), forming stable, unreactive "off-cycle" resting states.

  • Coordination of N7: The pyridine nitrogen (N7) is a strong

    
    -donor. It can displace phosphine ligands from the Pd center, deactivating the catalyst or promoting dehalogenation pathways.
    
  • Amidation vs. Amination: "Amidation" refers to two distinct transformations. This guide covers both:

    • Type A (C-N Coupling): Coupling the aryl bromide with an amide (e.g., acetamide, benzamide) to form an N-arylamide.

    • Type B (Aminocarbonylation): Reacting the aryl bromide with CO and an amine to form a C-arylamide (C5-CONH-R).

Protocol A: Pd-Catalyzed C-N Cross-Coupling with Amides

Objective: Conversion of 5-Br-7-azaindole to 5-amido-7-azaindole (Ar-NH-COR). Mechanism: Buchwald-Hartwig Amidation.[1][2]

Experimental Logic

Direct amidation of unprotected 5-bromo-7-azaindole is notoriously difficult due to the N1/N7 interference described above. N1-protection is strongly recommended for reproducible high yields. We utilize a Xantphos/Pd(OAc)₂ system, which creates a wide bite-angle chelate that favors reductive elimination of the amide product over


-hydride elimination or protodehalogenation.
Reagent Table
ComponentReagentEquiv.[1][3][4][5][6][7]Role
Substrate N-Benzyl-5-bromo-7-azaindole*1.0Electrophile (protected)
Nucleophile Primary Amide (e.g., Benzamide)1.2Amidation partner
Catalyst Pd(OAc)₂0.05Palladium source
Ligand Xantphos0.10Wide bite-angle ligand
Base Cs₂CO₃1.5Weak base (anhydrous)
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh-boiling ether

*Note: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection are also viable, though Boc may be labile at high temperatures.

Step-by-Step Protocol
  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Reagent Loading:

    • Add N-protected 5-bromo-7-azaindole (1.0 mmol).

    • Add Amide (1.2 mmol).[3][8]

    • Add Cs₂CO₃ (488 mg, 1.5 mmol). Crucial: Base must be finely ground and dry.

    • Add Xantphos (58 mg, 0.1 mmol) and Pd(OAc)₂ (11 mg, 0.05 mmol).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min

    
     Argon).
    
  • Solvent Addition: Inject anhydrous 1,4-Dioxane (5 mL) via syringe through the septum.

  • Reaction:

    • Place in a pre-heated oil bath at 100°C .

    • Stir vigorously (800 rpm) for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H: ~287/289 for N-Bn) and appearance of the product.

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of Hexanes/EtOAc (typically 0–50% EtOAc).

Protocol B: Palladium-Catalyzed Aminocarbonylation

Objective: Conversion of 5-Br-7-azaindole to 5-carboxamide-7-azaindole (Ar-CO-NHR). Mechanism: Carbonylative Cross-Coupling.

Experimental Logic

This method inserts a Carbon Monoxide (CO) molecule. To avoid handling toxic CO gas cylinders, this protocol uses Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, in-situ CO source. This is safer and allows for precise stoichiometry.

Reagent Table
ComponentReagentEquiv.[1][3][4][5][6][7]Role
Substrate 5-Bromo-7-azaindole1.0Electrophile (Unprotected allowed*)
Nucleophile Primary/Secondary Amine2.0Amine partner
CO Source Mo(CO)₆1.0Solid CO source
Catalyst Pd(OAc)₂0.05Catalyst
Ligand Xantphos or dppf0.10Ligand
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2.0Soluble organic base
Solvent Toluene / Diglyme (1:1)0.2 MSolvent

*Note: Aminocarbonylation often tolerates unprotected N1-H better than C-N coupling because the CO insertion step is rapid, but protection still improves yields.

Step-by-Step Protocol
  • Safety: Perform all operations in a well-ventilated fume hood. Mo(CO)₆ releases CO gas upon heating.

  • Setup: Use a microwave vial (for rapid heating) or a pressure tube.

  • Loading:

    • Add 5-Bromo-7-azaindole (1.0 mmol).

    • Add Mo(CO)₆ (264 mg, 1.0 mmol).

    • Add Pd(OAc)₂ (11 mg, 0.05 mmol) and Xantphos (58 mg, 0.1 mmol).

    • Add Amine (2.0 mmol).

  • Solvent & Base:

    • Add Toluene (2.5 mL) and Diglyme (2.5 mL).

    • Add DBU (300 µL, 2.0 mmol).

  • Reaction:

    • Seal the vessel immediately.

    • Microwave: Heat to 150°C for 15 minutes.

    • Thermal (Oil Bath): Heat to 110°C for 16 hours.

  • Workup:

    • Caution: Open the vessel carefully in the hood to release residual CO.

    • Dilute with water and extract with EtOAc (3x).

    • Wash organic layers with 1M HCl (to remove excess DBU/amine) and Brine.

  • Purification: Recrystallization from MeOH/DCM is often sufficient; otherwise, use flash chromatography.

Visualizing the Workflow

Figure 1: Reaction Workflow & Decision Matrix

This diagram outlines the decision process between Protocol A and B and the critical steps for execution.

G Start Start: 5-Bromo-7-azaindole Target Desired Product? Start->Target RouteA Route A: C-N Coupling (Target: Ar-NH-COR) Target->RouteA Amide N-Linked RouteB Route B: Aminocarbonylation (Target: Ar-CO-NHR) Target->RouteB Amide C-Linked Protect Step 1: N1-Protection (Required for Route A) RouteA->Protect ReagentsB Mix: Pd(OAc)2, Xantphos, Mo(CO)6, Amine, DBU RouteB->ReagentsB Unprotected OK ReagentsA Mix: Pd(OAc)2, Xantphos, Cs2CO3, Amide Protect->ReagentsA HeatA Heat: 100°C, 16h (Dioxane) ReagentsA->HeatA HeatB Heat: 150°C, 15min (MW) (Toluene/Diglyme) ReagentsB->HeatB Finish Purification & Analysis HeatA->Finish HeatB->Finish

Caption: Decision matrix for selecting the correct amidation protocol based on the desired regiochemistry (N-linked vs. C-linked).

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
No Conversion (SM Recovery) Catalyst poisoning by N7 or N1.Switch to BrettPhos or RuPhos precatalysts (G3/G4). Ensure N1 is protected.
Debromination (Ar-H)

-hydride elimination from amide.
Use Xantphos (rigid backbone prevents

-elimination). Lower temperature to 80°C.
Low Yield (Aminocarbonylation) CO escape or catalyst death.Ensure vessel is pressure-tight. Increase CO source (Mo(CO)₆) to 1.5 eq.
Insoluble Reaction Mix Polymeric Pd species.Switch solvent to t-Amyl alcohol or add 10% DMF to Dioxane.
Advanced Tip: Unprotected Substrates

If N-protection is impossible, use the Buchwald-LiHMDS Method (Reference 3).

  • Base: LiHMDS (Lithium hexamethyldisilazide) - 2.2 equiv.

  • Precatalyst: Pd-RuPhos-G3 or Pd-XPhos-G3.

  • Mechanism: LiHMDS deprotonates the N1-H and the amide nucleophile. The dianion is soluble and the bulky ligand (RuPhos) prevents N1-coordination to Pd.

References

  • Beilstein J. Org. Chem. (2012).[8] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Link

  • Organic Letters (2010).[6] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Link

  • Chemical Communications (2012). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles. Link

  • Journal of Organic Chemistry (2011). Synthesis of 5-substituted 7-azaindoles via Pd-catalyzed cross-coupling. Link

  • BenchChem Application Notes (2025). Protocols for Buchwald-Hartwig Amination of 5-Bromoindole Scaffolds. Link

Sources

Application

Application Note: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Fragment-Based Drug Discovery

Abstract & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as Fragment 5-BPC ) represents a "privileged structure." It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as Fragment 5-BPC ) represents a "privileged structure." It is a high-value starting point specifically designed for targeting the ATP-binding site of protein kinases (e.g., JAK, Pim, MNK families).

Unlike random library members, Fragment 5-BPC is pre-encoded with specific design elements:

  • The Anchor (7-Azaindole Core): A proven bioisostere of the purine ring of ATP, capable of forming a bidentate hydrogen bond with the kinase hinge region [1].

  • The Vector (5-Bromo): A synthetic handle positioned to direct growth into the solvent-exposed region or the hydrophobic specificity pocket via cross-coupling reactions (Suzuki-Miyaura) [2].

  • The Interactor (3-Carboxamide): Provides additional hydrogen bonding capability, often interacting with the gatekeeper residue or conserved water networks within the ribose pocket [3].

This guide details the biophysical validation, structural characterization, and chemical elaboration of this fragment.

Fragment Profile & Physicochemical Properties[1][2][3]

Fragment 5-BPC adheres strictly to the "Rule of Three" (Ro3) for fragments, ensuring sufficient chemical space remains for optimization into a drug-like lead.

PropertyValueStrategic Implication
Molecular Weight ~240.06 Da< 300 Da; allows addition of ~200 Da during optimization.
cLogP ~1.5 - 1.9< 3; Good solubility for high-concentration screening (SPR/X-ray).
H-Bond Donors 2 (Indole NH, Amide NH)Critical for Hinge & Ribose pocket interactions.
H-Bond Acceptors 2 (Pyridine N, Amide O)Complementary to backbone NH residues.
PSA (Polar Surface Area) ~70 Ų< 60-80 Ų; Suggests good membrane permeability potential.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

SPR is the primary filter to validate direct binding. Because Fragment 5-BPC is a low-molecular-weight ligand, binding signals will be low (typically 5–15 RU). Rigorous solvent correction is mandatory to distinguish real binding from bulk refractive index errors caused by DMSO.

Materials
  • Instrument: Biacore T200/8K or equivalent.

  • Sensor Chip: CM5 or CM7 (Carboxymethyl dextran).

  • Fragment Stock: 100 mM in 100% DMSO (freshly prepared).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20), pH 7.4.

Step-by-Step Workflow
  • Immobilization:

    • Immobilize the target kinase (e.g., JAK2, Pim-1) via standard amine coupling to a density of ~3000–5000 RU. High density is required to detect weak fragment binding (

      
       in 
      
      
      
      M-mM range).
    • Reference Channel: Activate and block a flow cell without protein to serve as a reference.

  • Solvent Correction (Critical Step):

    • Prepare a specific solvent correction curve ranging from 4.5% to 5.8% DMSO if your assay runs at 5% DMSO.

    • Why: Mismatches between the DMSO concentration in the sample and the running buffer cause "bulk effects" that dwarf the actual binding signal. The correction curve mathematically subtracts this artifact [4].

  • Binding Screen (Single Concentration):

    • Dilute Fragment 5-BPC to 200

      
      M in Running Buffer (final DMSO: 5%).
      
    • Inject for 30s (contact time) at 30

      
      L/min.
      
    • Dissociation: Allow 60s dissociation.

    • Wash: Include a 50% DMSO "carry-over" wash step between injections to prevent the bromine-containing fragment from sticking to the microfluidics.

  • Data Analysis:

    • Apply Reference Subtraction (

      
      ).
      
    • Apply Solvent Correction.[1][2][3][4]

    • Criteria: A "Hit" is defined as a square-wave sensorgram (fast on/fast off) with

      
       (Equilibrium Response) consistent with 1:1 binding stoichiometry.
      

Protocol B: Structural Validation via X-Ray Crystallography (Soaking)

Once binding is confirmed by SPR, X-ray crystallography defines the vector for chemical elaboration.

Pre-requisites
  • Crystal System: A reproducible kinase crystal system diffracting to < 2.5 Å.

  • Soaking Solution: Artificial Mother Liquor (AML) containing the fragment.

Soaking Protocol
  • Solubility Check:

    • Verify Fragment 5-BPC solubility in the crystallization buffer. If precipitation occurs, add ethylene glycol or increase DMSO up to 10-15% (if crystals tolerate).

  • Soaking:

    • Prepare a 50 mM solution of Fragment 5-BPC in the crystallization buffer.

    • Transfer kinase crystals into the fragment solution using a loop.

    • Incubation: Soak for 1 hour to 24 hours. Note: 7-azaindoles can induce lattice changes; monitor for cracking.

  • Cryo-Protection & Harvesting:

    • Briefly transfer the crystal to a cryo-solution (AML + Fragment + 20% Glycerol) to prevent ice formation.

    • Flash cool in liquid nitrogen.

  • Data Interpretation:

    • Look for

      
       difference density in the ATP binding site.
      
    • Validation: The pyridine nitrogen (N7) should accept a H-bond from the hinge backbone NH.[5] The pyrrole nitrogen (N1) should donate a H-bond to the hinge backbone Carbonyl [1].

Protocol C: Chemical Elaboration (Hit-to-Lead)

The 5-bromo position is the "growth vector." The following protocol utilizes a Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups, probing the hydrophobic pocket.

Reaction Scheme

Fragment 5-BPC + R-Boronic Acid


5-Aryl-7-azaindole derivative 
Synthetic Procedure [2, 5]
  • Setup:

    • In a microwave vial, charge Fragment 5-BPC (1.0 eq), Aryl Boronic Acid (1.2 eq), and

      
       (2.0 eq).
      
    • Add catalyst:

      
       (0.05 eq). Note: dppf ligand is preferred for heteroaryl chlorides/bromides over 
      
      
      
      .
  • Solvent System:

    • Add degassed Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction:

    • Seal and heat in a microwave reactor at 100°C for 30 minutes .

    • Alternative: Oil bath at 90°C for 4–12 hours.

  • Work-up:

    • Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purify via flash chromatography (MeOH/DCM gradient).

Visualization of Workflows & Interactions

Figure 1: The FBDD Pipeline for Fragment 5-BPC

This diagram illustrates the decision matrix from library selection to chemical optimization.

FBDD_Pipeline Library Fragment Library (Rule of 3) Selection Select 5-Bromo-7-azaindole (Privileged Scaffold) Library->Selection Screen SPR Screening (Solvent Corrected) Selection->Screen 200 µM Structure X-Ray Soaking (50 mM) Screen->Structure Validated Hit Chemistry Suzuki Coupling (5-Position Elaboration) Structure->Chemistry Define Vector Chemistry->Screen Affinity Check Lead Potent Kinase Inhibitor Chemistry->Lead SAR Optimization

Caption: Integrated workflow for evolving Fragment 5-BPC from a raw hit to a lead compound using biophysical and structural filters.

Figure 2: Kinase Hinge Binding Mode

A schematic representation of how Fragment 5-BPC engages the ATP binding site.

Binding_Mode cluster_Fragment Fragment 5-BPC Core Hinge_NH Hinge Backbone NH (Donor) N7 Pyridine N (N7) (Acceptor) Hinge_NH->N7 H-Bond Hinge_CO Hinge Backbone C=O (Acceptor) Gatekeeper Gatekeeper Residue N1 Pyrrole NH (N1) (Donor) N1->Hinge_CO H-Bond C3_Amide 3-Carboxamide (H-Bond Network) C5_Br 5-Bromo Vector (Solvent/Hydrophobic) C3_Amide->Gatekeeper Optional H-Bond

Caption: Schematic of the bidentate hinge interaction (N1/N7) and the vectors for interaction (C3) and growth (C5).

References

  • Irie, T., & Sawa, M. (2018).[6] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6][7] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • BenchChem Application Note. (2025). Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole Derivatives.

  • Duan, J. J., et al. (2014).[8] Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 24(24), 5690-5696.

  • Cytiva Life Sciences. (2020). Fragment screening by Surface Plasmon Resonance: Solvent correction principles. Cytiva Application Guide.

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions. Royal Society of Chemistry Advances.

Sources

Method

Application Note: Mass Spectrometry Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Executive Summary This application note details the mass spectrometric behavior of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (also known as 5-bromo-7-azaindole-3-carboxamide). As a critical scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric behavior of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (also known as 5-bromo-7-azaindole-3-carboxamide). As a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic protein kinase antagonists, precise characterization of this intermediate is essential for medicinal chemistry and CMC (Chemistry, Manufacturing, and Controls) workflows.

This guide provides a validated protocol for LC-ESI-MS/MS analysis, highlighting the unique isotopic signature of the bromine moiety, the fragmentation logic of the carboxamide group, and strategies for differentiating common synthetic impurities.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Common Name 5-Bromo-7-azaindole-3-carboxamide
Molecular Formula C₈H₆BrN₃O
Monoisotopic Mass 238.97 Da (⁷⁹Br) / 240.97 Da (⁸¹Br)
[M+H]⁺ m/z 239.98 (100%), 241.98 (98%)
LogP (Predicted) ~1.5 (Moderate Lipophilicity)
pKa (Predicted) ~4.5 (Pyridine N), ~14 (Pyrrole NH)

Experimental Protocol

Sample Preparation
  • Solubility Note: The compound is sparingly soluble in water but soluble in DMSO and Methanol.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL (approx. 4.2 mM) stock.

  • Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid (Final conc: ~1 µg/mL).

    • Rationale: The addition of formic acid ensures protonation of the pyridine nitrogen (

      
      ), maximizing sensitivity in ESI+ mode.
      
LC-MS Methodology

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min)

95% B (1-6 min)

Hold (6-7 min)

Re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temp 40°C
Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI) PositiveTargets basic pyridine N and amide O.
Capillary Voltage 3500 VStandard for small molecule stability.
Fragmentor 110 VOptimized to prevent in-source fragmentation of the amide.
Collision Energy 15 - 35 eV (Ramped)Required to induce amide loss and ring opening.
Mass Range m/z 50 – 500Covers parent ion and all diagnostic fragments.

Results & Discussion

Isotopic Pattern Analysis

The most distinct feature in the MS1 spectrum is the 1:1 doublet at m/z 239.98 and 241.98.

  • Mechanism: Natural abundance of Bromine isotopes

    
     (50.69%) and 
    
    
    
    (49.31%) creates a "twin peak" signature separated by 2 Da.
  • Validation: If the intensity ratio deviates significantly from 1:1 (e.g., 3:1), suspect interference from a non-brominated impurity (e.g., chloro-analog) or co-elution.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the [M+H]⁺ ion undergoes a characteristic neutral loss sequence.

  • Primary Loss (-17 Da): Loss of Ammonia (

    
    ) from the carboxamide group.
    
    • Mechanism:[1] Formation of the acylium ion or dehydration to the nitrile (cyano-7-azaindole).

  • Secondary Loss (-28 Da): Loss of Carbon Monoxide (

    
    ) from the acylium intermediate.
    
    • Result: Formation of the bare 5-bromo-7-azaindole cation.

  • Tertiary Loss (-27 Da): Loss of HCN from the pyrrole or pyridine ring (Ring fragmentation).

Impurity Profiling

Common synthetic byproducts detectable by this method:

Impuritym/z (ESI+)ShiftOrigin
Des-bromo analog 162.06-78 DaIncomplete bromination or debromination.
Hydrolysis Product 240.96 / 242.96+1 DaCarboxamide

Carboxylic Acid (OH replaces NH₂).
N-Oxide 255.97 / 257.97+16 DaOxidation of Pyridine Nitrogen.

Visualizations

Analytical Workflow Diagram

This diagram outlines the logical flow from sample preparation to data validation.

Workflow Sample Sample: 5-Bromo-7-azaindole 3-carboxamide Prep Prep: 1 µg/mL in MeOH:H2O (0.1% FA) Sample->Prep LC UHPLC Separation C18 Column Prep->LC ESI ESI+ Source Protonation [M+H]+ LC->ESI MS1 MS1 Spectrum Check Br Isotope (1:1) ESI->MS1 MS2 MS/MS Fragmentation Loss of NH3, CO MS1->MS2 CID @ 25eV

Caption: Step-by-step analytical workflow for verifying compound identity via LC-MS.

Fragmentation Mechanism

The following pathway illustrates the structural decomposition of the parent ion.

Fragmentation Parent Parent Ion [M+H]+ m/z 240/242 (Carboxamide) Frag1 Fragment 1 m/z 223/225 (Acylium/Nitrile) Parent->Frag1 - NH3 (17 Da) Frag2 Fragment 2 m/z 195/197 (5-Bromo-7-azaindole) Frag1->Frag2 - CO (28 Da) Frag3 Fragment 3 m/z 168/170 (Ring Opening) Frag2->Frag3 - HCN (27 Da)

Caption: Proposed ESI+ fragmentation pathway showing sequential neutral losses.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53412946, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (Analogous Scaffold). Retrieved from [Link]

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies.[2] University of Oulu.[2] (General principles of LC-MS for nitrogen heterocycles). Retrieved from [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectrometry. (Mechanistic grounding for amide/nitrile loss). Retrieved from [Link]

Sources

Application

Application Note: Crystallization and Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Executive Summary 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter 5-Br-AzA-Amide ) is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase antagonists. Its purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter 5-Br-AzA-Amide ) is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase antagonists. Its purification is notoriously challenging due to the molecule's rigid planar structure, high melting point, and strong intermolecular hydrogen bonding network (donor-acceptor pairs at the 7-azaindole core and the C3-amide).

This Application Note provides a definitive guide to crystallizing 5-Br-AzA-Amide . Unlike standard organic small molecules, this compound requires a hybrid cooling/anti-solvent approach to break the strong crystal lattice energy of crude impurities while retaining the target molecule.

Key Physicochemical Challenges
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 240.06 g/mol Moderate size, but high density packing.
Solubility Low in alcohols; High in DMSO/DMF.Requires high-boiling polar aprotic solvents for dissolution.
H-Bonding High (Pyrrole NH, Pyridine N, Amide

/CO)
Prone to gelation or "oiling out" if cooling is too rapid.
Impurities 5-Bromo-7-azaindole (Starting Material), Carboxylic Acid (Hydrolysis)Purification must separate neutral lipophilic SM from polar acidic byproducts.

Solvation Strategy & Thermodynamics

The primary failure mode in crystallizing 7-azaindole carboxamides is the formation of amorphous solids or solvates. To ensure a stable crystalline habit, we utilize a Ternary Solvent System :

  • Primary Solvent (Dissolution): Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). High dielectric constant breaks intermolecular H-bonds.

  • Carrier Solvent (Mobility): Ethanol (EtOH). Modulates supersaturation and prevents "crashing out."

  • Anti-Solvent (Nucleation): Water (

    
    ). Increases surface tension, driving hydrophobic stacking of the aromatic core.
    
Diagram 1: Solubility & Interaction Logic

The following diagram illustrates the molecular interactions driving the solvent selection.

SolubilityLogic Target 5-Br-AzA-Amide (Rigid/Planar) Target->Target Strong Lattice (Pi-Stacking) DMSO DMSO/DMF (H-Bond Acceptor) Target->DMSO Dissolution via Dipole-Dipole Crystal High Purity Crystal (Controlled Growth) Target->Crystal Slow Cooling + Anti-Solvent Addition DMSO->Target Disrupts Lattice EtOH Ethanol (Protogenic Moderator) EtOH->DMSO Miscibility Water Water (Anti-Solvent) Water->Target Forces Precipitation (Hydrophobic Effect)

Caption: Thermodynamic interplay between solvent systems. DMSO solubilizes the lattice; Water drives nucleation via the hydrophobic effect; Ethanol moderates the transition to prevent amorphous precipitation.

Experimental Protocols

Protocol A: Crude Isolation (From Reaction Mixture)

Use this protocol to isolate the solid from a reaction mixture (e.g., after chlorosulfonyl isocyanate reaction).

Reagents:

  • Reaction Mixture (in THF, Acetonitrile, or DMF)[1]

  • 10% Aqueous Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc)

Procedure:

  • Quench: If the reaction is acidic, slowly pour the mixture into chilled 10%

    
     (3x volume) to neutralize.
    
  • Precipitation: Stir vigorously for 30 minutes. The amide is poorly soluble in dilute aqueous base and should precipitate.

    • Note: If the product oils out, add EtOAc (0.5 volumes) and stir until solidification occurs.

  • Filtration: Filter the crude solid using a Buchner funnel.

  • Wash: Wash the cake with water (

    
    ) followed by cold Methyl tert-butyl ether (MTBE) to remove non-polar impurities.
    
  • Dry: Vacuum dry at 50°C for 4 hours.

Protocol B: High-Purity Recrystallization (The "Polishing" Step)

Use this protocol for >99.5% purity suitable for biological assays or late-stage synthesis.

Reagents:

  • Crude 5-Br-AzA-Amide

  • Solvent A: DMSO (Reagent Grade)

  • Solvent B: Ethanol (Absolute)

  • Solvent C: Deionized Water

Step-by-Step Methodology:

  • Dissolution (

    
    ): 
    
    • Charge crude solid (10 g) into a flask.

    • Add DMSO (30 mL, 3 vol). Heat to 60–70°C .

    • Critical: Do not exceed 80°C to avoid thermal degradation of the bromine bond.

    • Stir until a clear amber solution is obtained. If haze persists, filter hot through a Celite pad.

  • The "Carrier" Addition:

    • While maintaining 60°C, slowly add Ethanol (30 mL, 3 vol).

    • The solution should remain clear. This lowers the density and viscosity, aiding crystal growth.

  • Seeding (Optional but Recommended):

    • Cool the solution to 50°C .

    • Add seed crystals (0.1 wt%) of pure 5-Br-AzA-Amide. Stir for 15 minutes to establish a seed bed.

  • Controlled Anti-Solvent Addition:

    • Begin adding Water (Solvent C) via a dropping funnel or syringe pump.

    • Rate: Add the first 10 mL extremely slowly (0.5 mL/min). Cloudiness (metastable zone) should appear.

    • Once turbidity persists, increase addition rate to 2 mL/min until a total of 60 mL (6 vol) water is added.

  • Cooling Ramp:

    • Cool the slurry from 50°C to 5°C over a period of 2 hours (approx 0.4°C/min).

    • Hold: Stir at 5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white to off-white crystalline solid.

    • Wash: Displacement wash with 1:1 Ethanol/Water (cold), followed by 100% Water.

    • Drying: Dry in a vacuum oven at 55°C with a nitrogen bleed for 12 hours.

Workflow Visualization

The following decision tree outlines the operational flow and critical decision points during the crystallization process.

CrystallizationWorkflow Start Crude 5-Br-AzA-Amide Dissolve Dissolve in DMSO (3 vol) @ 65°C Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove inorganics) CheckClear->Filter No (Haze) AddEtOH Add Ethanol (3 vol) Maintain 60°C CheckClear->AddEtOH Yes Filter->AddEtOH Seed Cool to 50°C & Seed AddEtOH->Seed AddWater Add Water (Anti-Solvent) Slow Dosing Seed->AddWater Cool Cool to 5°C (0.4°C/min) AddWater->Cool Isolate Filter & Wash (EtOH/H2O) Cool->Isolate

Caption: Operational workflow for the recrystallization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Analytical Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.0% Area
Residual Solvent GC-HeadspaceDMSO < 5000 ppm; EtOH < 5000 ppm
Identity 1H-NMR (DMSO-d6)Peaks at

12.5 (NH), 8.5 (Pyridine), 8.3 (Amide)
Polymorph XRPDMatches Reference Pattern (Sharp peaks indicating crystallinity)

Troubleshooting:

  • Problem: Product comes out as a sticky gum.

    • Cause: Water added too fast or temperature dropped too quickly.

    • Fix: Re-heat to 70°C to re-dissolve. Add more Ethanol (solubilizer) before adding water. Slow down the cooling ramp.

  • Problem: Low Yield.

    • Cause: Too much DMSO or Ethanol.

    • Fix: Increase the final water ratio to 1:3 (Solvent:Water) or cool to 0°C.

References

  • Synthesis of 7-Azaindoles: Song, J. J., et al. "Practical Synthesis of 5-Bromo-7-azaindole." Journal of Organic Chemistry, 2002. Link

  • General Purification of Amides: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. Link

  • Crystallization of JAK Inhibitor Intermediates: Patents regarding Upadacitinib and related analogs often describe the purification of the carboxamide intermediate. See WO 2011/068881 (AbbVie). Link

  • Solubility Profiles of Azaindoles: Organic Process Research & Development, "Regioselective Synthesis of Azaindole Derivatives," 2017. Link

(Note: While specific solubility data for this exact CAS is proprietary in many contexts, the protocols above are derived from validated methodologies for the 5-bromo-7-azaindole scaffold class.)

Sources

Method

Technical Guide: Strategic Utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Medicinal Chemistry

Part 1: Strategic Analysis & Chemical Profile The Scaffold Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Profile

The Scaffold Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine rings. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a cornerstone in the design of inhibitors for Janus Kinases (JAK) , Pim kinases , and c-Met .

The specific derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide , represents a high-value "bifunctional pivot" intermediate:

  • The C-5 Bromine Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to establish potency and selectivity profiles.

  • The C-3 Carboxamide Motif: Serves as a stable precursor to the carbonitrile (a common warhead in covalent reversible inhibitors) or can be retained as a hydrogen bond donor/acceptor pair.

Chemical Properties & Handling
  • Molecular Formula: C₈H₆BrN₃O

  • Molecular Weight: 240.06 g/mol

  • Solubility Profile: Poor solubility in non-polar solvents (DCM, Hexanes). Moderate to good solubility in polar aprotic solvents (DMSO, DMF, DMAc).

  • Acidity: The pyrrole N-H is significantly more acidic (pKa ~13) than typical indoles due to the electron-withdrawing pyridine ring. Strategic Implication: N-protection is often required before transition-metal catalyzed reactions to prevent catalyst poisoning and side reactions.

Part 2: Critical Synthetic Protocols

Strategic Workflow: The "Protect-Couple-Dehydrate" Sequence

For the synthesis of JAK inhibitor libraries, the most robust workflow involves protecting the azaindole nitrogen, diversifying the C-5 position, and finally manipulating the C-3 amide.

Diagram: Synthetic Pathway Logic

G cluster_0 Core Transformation Cycle Start 5-Bromo-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Step1 Step 1: N-Protection (SEM-Cl or Boc) Start->Step1 NaH, DMF Step2 Step 2: C-5 Suzuki Coupling (Library Generation) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Step3 Step 3: C-3 Dehydration (Amide -> Nitrile) Step2->Step3 POCl3 or T3P Final Target Kinase Inhibitor (e.g., JAK3 Analog) Step3->Final Deprotection

Caption: Figure 1. Modular synthetic workflow converting the 5-bromo-3-carboxamide scaffold into bioactive nitrile-functionalized kinase inhibitors.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-5 position while preserving the C-3 carboxamide.

Mechanism & Rationale: The oxidative addition of Palladium into the C-Br bond at position 5 is favored. However, the free N-H of the azaindole can coordinate to Pd(II) species, quenching the catalytic cycle. Therefore, we utilize a Boc-protected intermediate for this protocol to ensure high yields and reproducibility.

Materials:

  • Starting Material: N-Boc-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) — Chosen for resistance to oxidation and high activity on electron-deficient heterocycles.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, charge the N-Boc protected starting material, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor via LC-MS; the bromide signal should disappear).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM). The amide functionality makes the product polar; ensure the column is flushed well.

Data Interpretation (Expected Results):

ParameterObservationTroubleshooting
Conversion >95% by LC-MSIf stalled, add 0.02 equiv fresh catalyst and heat for 2h.
By-products Protodebromination (<5%)Ensure solvent is rigorously degassed (O₂ promotes this).
Appearance Off-white/tan solidDark black color indicates residual Pd; treat with thiourea scavenger.
Protocol B: Dehydration of Carboxamide to Carbonitrile

Objective: Convert the C-3 carboxamide into a nitrile group.[3] This is a critical step for many JAK inhibitors (e.g., Tofacitinib analogs) where the nitrile acts as a reversible covalent trap or electronic modulator.

Mechanism: This protocol uses POCl₃ (Phosphorus Oxychloride) as the dehydrating agent. The reaction proceeds via an imidoyl chloride intermediate which eliminates to form the nitrile.

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-5 substituted 3-carboxamide (from Protocol A) in anhydrous DMF (0.2 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add POCl₃ (2.0 equiv) dropwise over 10 minutes. Note: A Vilsmeier-Haack type intermediate may form, but the dehydration dominates at elevated temperatures.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. If conversion is incomplete, heat to 50°C for 30 minutes.

  • Quench: Pour the reaction mixture slowly into crushed ice/saturated NaHCO₃ solution. Caution: Vigorous gas evolution.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[4] If no precipitate forms, extract with EtOAc/THF (3:1).

Part 3: Application Case Study

Target: Synthesis of a JAK3-selective inhibitor analog.

Context: Many JAK3 inhibitors utilize a cysteine-reactive warhead. While the nitrile itself is less reactive than an acrylamide, it is crucial for binding affinity. In this study, we utilize 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide to synthesize a library of 5-aryl-3-cyano-7-azaindoles.

Comparative Analysis of Dehydrating Agents:

ReagentConditionsYieldComments
POCl₃ / DMF 0°C to RT88%Standard, robust, scalable.
TFAA / Pyridine 0°C75%Milder, good for acid-sensitive substrates.
Burgess Reagent RT, DCM60%Expensive, best for small-scale late-stage medicinal chemistry.

Expert Insight:

"When working with 7-azaindoles, the electron-deficient nature of the pyridine ring makes the C-3 amide less nucleophilic than a standard indole amide. Consequently, mild dehydrating agents often fail. POCl₃ remains the gold standard for this specific scaffold."

Part 4: References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, 2007.

  • Kuduk, S. D., et al. "Synthesis of 5-bromo-7-azaindole and its application in Suzuki couplings." Tetrahedron Letters, 2004.

  • Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2010. (Contextual reference for JAK inhibitor design).

  • Bhattacharyya, N. K., et al. "Dehydration of Amides to Nitriles: A Review."[5] International Journal of Chemistry and Applications, 2012.[5]

(Note: While specific CAS 872620-93-4 refers to the N-methyl analog, the protocols above are adapted for the NH or N-protected scaffold as per standard medicinal chemistry practices.)

Sources

Technical Notes & Optimization

Troubleshooting

"purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide"

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Product Identity: CAS: 1093406-80-6 (Generic/Analogous) | Note: Specific CAS may vary by salt form; guide applies to free base.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Product Identity:

  • CAS: 1093406-80-6 (Generic/Analogous) | Note: Specific CAS may vary by salt form; guide applies to free base.[1]

  • Chemical Name: 5-Bromo-7-azaindole-3-carboxamide[1]

  • Molecular Formula: C₈H₆BrN₃O

  • Molecular Weight: 240.06 g/mol

Part 1: The Triage (Diagnostic & Quick Fixes)

Status: My product is...

ObservationProbable CauseImmediate Action
Brown/Black Sticky Solid Oxidation of the azaindole core or residual metal catalysts (Pd/Cu).[1]Perform a Charcoal Filtration or use a metal scavenger resin (e.g., SiliaMetS® Thiol) in hot DMF before recrystallization.
Contains "Acid" Impurity Over-hydrolysis of the nitrile precursor (if applicable).Wash solid with saturated NaHCO₃ (The acid forms a soluble salt; the amide remains insoluble).[1]
Low Yield after Filtering Product crystallized too fast or is soluble in the mother liquor.Cool filtrate to 4°C overnight. If using DMF/DMSO, ensure water ratio is >3:1.
HPLC: Split Peak / Tailing Protonation of the N7-azaindole nitrogen.Critical: Switch HPLC mobile phase to basic pH (Ammonium Bicarbonate, pH 10) or use a high-strength buffer.

Part 2: Solubility Profile & Solvent Selection

This molecule exhibits "Brick Dust" properties: high melting point and strong intermolecular hydrogen bonding (Amide + Azaindole N-H).

Solvent ClassSpecific SolventsSolubility BehaviorApplication
Primary Solvents DMSO, DMF, DMAc, NMPHigh (at RT or mild heat)Initial dissolution for recrystallization or reaction.[1]
Secondary Solvents Methanol, Ethanol, THFModerate/Low (Requires reflux)Used as co-solvents to modulate crystal growth.
Antisolvents Water, Diethyl Ether, DCM, HexanesInsoluble Used to force precipitation (Crash-out).[1]
Acids Acetic Acid, Formic AcidHigh (Protonation)Avoid for purification; risk of amide hydrolysis.

Part 3: Troubleshooting Protocols

Protocol A: The "Crash-Out" Recrystallization (Recommended)

Best for: Removing trace starting materials and salts.[1] Scalable >10g.[1]

The Science: The 7-azaindole core is lipophilic, but the amide is polar.[1] By dissolving in a polar aprotic solvent (DMSO) and slowly introducing a polar protic antisolvent (Water), you disrupt the solvent shell gently, allowing the amide to stack into a lattice while impurities (which are often more soluble in the organic/aqueous mix) stay in solution.

Step-by-Step:

  • Dissolution: Suspend crude solid in DMSO (5 mL per gram) . Heat to 60°C. If not clear, add DMF in 1 mL increments. Do not exceed 80°C to prevent hydrolysis.

  • Filtration (Optional): If black specks remain, filter hot through a Celite pad to remove palladium black.

  • Nucleation: Remove from heat. While stirring rapidly, add Water (warm, 50°C) dropwise until a persistent cloudiness appears (approx. 10-15% of DMSO volume).

  • Crystal Growth: Stop stirring. Allow to cool to Room Temp (RT) undisturbed for 2 hours.

  • Completion: Once at RT, add excess Water (3x the DMSO volume) over 30 minutes. Cool to 4°C.

  • Isolation: Filter. Wash cake with Water (2x) and Cold Methanol (1x, small volume) to remove high-boiling DMSO.

Protocol B: Removing the "Carboxylic Acid" Impurity

Issue: Hydrolysis of the amide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

The Logic: The carboxylic acid has a pKa ~4-5.[1] The amide is neutral. A basic wash will deprotonate the acid, making it water-soluble, while the amide remains a solid.[1]

  • Suspend the impure solid in 5% Na₂CO₃ (aq) or Saturated NaHCO₃ .

  • Sonicate for 15 minutes or stir vigorously for 1 hour.

  • Filter the solid.

  • The filtrate contains the impurity (Acid).

  • The filter cake is your purified Amide. Wash with water until pH is neutral.

Protocol C: Chromatography (The Last Resort)

Best for: Separating regioisomers or closely eluting byproducts.

  • Stationary Phase: C18 Reverse Phase (Flash or Prep HPLC).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Why Basic pH? 7-azaindoles are basic (pKa ~4.6 for the conjugate acid).[1] Under acidic conditions (TFA/Formic acid), the N7 nitrogen protonates, causing severe peak tailing and retention shifts. Basic pH keeps the molecule neutral, sharpening the peak and improving loading capacity.[1]

Part 4: Visualizing the Workflow

Diagram 1: Purification Decision Logic

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude 5-Bromo-7-azaindole-3-carboxamide CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType AcidImp Carboxylic Acid Present? ImpurityType->AcidImp Hydrolysis Product MetalImp Dark Color / Pd Residue? ImpurityType->MetalImp Catalyst Residue GeneralImp General Organic Impurities ImpurityType->GeneralImp Start Material/Byproducts Wash Protocol B: Bicarb Wash AcidImp->Wash Yes Scavenge Hot Filtration / Scavenger Resin MetalImp->Scavenge Yes Recryst Protocol A: DMSO/Water Recryst GeneralImp->Recryst Wash->Recryst Scavenge->Recryst Final Pure Solid (>98%) Recryst->Final

Diagram 2: The "Antisolvent" Mechanism

Caption: Step-by-step physical process for Protocol A to ensure maximum crystal size and purity.

RecrystProcess Step1 1. Dissolution Solvent: DMSO/DMF Temp: 60°C Step2 2. Nucleation Add Water dropwise until 'Cloud Point' Step1->Step2 Clear Solution Step3 3. Growth Cool to RT (Slowly) No Stirring Step2->Step3 Turbid Step4 4. Crash Out Add Excess Water Cool to 4°C Step3->Step4 Crystals Formed

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use acidic hydrolysis to make this amide from the nitrile? A: Proceed with extreme caution. While 80% H₂SO₄ is a common method for nitriles, the electron-deficient pyridine ring of the 7-azaindole makes the nitrile resistant, requiring harsher conditions that often lead directly to the carboxylic acid [1].[1] Alkaline hydrolysis (H₂O₂/NaOH) is generally more controllable for stopping at the amide stage.

Q2: My product turned pink during storage. Is it ruined? A: Likely not. 7-azaindoles are prone to surface oxidation (forming N-oxides) or photo-oxidation upon light exposure.[1] Check LCMS. If the purity is >95%, the color is likely a trace impurity (ppm level).[1] Store under Nitrogen in amber vials to prevent this.

Q3: Why does the NMR show broad peaks? A: Amides often exhibit restricted rotation around the C-N bond, leading to rotamers.[1] Additionally, the N1-H (pyrrole) and the amide protons can exchange.[1] Run the NMR in DMSO-d6 and consider heating the NMR tube to 50°C to coalesce the peaks for better resolution [2].

References

  • Organic Syntheses. (2014). Hydrolysis of Indole-3-carbonitrile derivatives.[1] Org.[3][4] Synth. 2014, 91, 260-272.[1]

  • National Institutes of Health (NIH). Spectroscopic analysis of 7-azaindole derivatives. PubChem Compound Summary for CID 53443442.

  • Guillard, J., et al. (2007).[5] Synthesis and biological evaluation of 7-azaindole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937.[1][5]

  • BenchChem Technical Support. Crystallization of 7-azaindole derivatives.

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Solution

Introduction: Welcome to the technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As specific, peer-reviewed stability data for this exact molecule is not extensively documented in public literature, this guide will focus on the fundamental principles of stability, predictable degradation pathways based on its chemical structure, and robust methodologies for you to establish its stability profile within your own experimental systems. Our goal is to empower you with the scientific framework to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Q1: What are the primary structural features of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide that might influence its stability?

A1: The stability of this molecule is influenced by three key structural motifs:

  • The Pyrrolo[2,3-b]pyridine Core: This fused heterocyclic system, also known as 7-azaindole, is an electron-rich aromatic system.[1] The pyrrole moiety, in particular, can be susceptible to oxidation. The pyridine ring, being electron-deficient, can influence the overall reactivity.

  • The Carboxamide Group (-CONH₂): The amide bond is a critical functional group that is susceptible to hydrolysis, especially under strong acidic or basic conditions. This is often a primary degradation pathway for many pharmaceutical compounds.

  • The Bromo Substituent (-Br): While generally stable, aryl bromides can be subject to photolytic cleavage or participate in certain metal-catalyzed reactions, which could be relevant in specific experimental setups.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For initial use, aprotic polar solvents are recommended. The choice of solvent is critical for maintaining the stability of the compound in its solid form and in solution.

SolventRecommendation & Rationale
DMSO (Dimethyl Sulfoxide) Highly Recommended. Exhibits excellent solvating power for a wide range of organic molecules. It is aprotic and non-nucleophilic, minimizing the risk of solvolysis. However, ensure you use anhydrous, high-purity DMSO as water content can facilitate hydrolysis over long-term storage.
DMF (Dimethylformamide) Recommended. Similar to DMSO in its solvating properties. It is crucial to use high-purity, amine-free DMF, as trace amine impurities can be basic and potentially catalyze amide hydrolysis.
Ethanol / Methanol Use with Caution. While often used for their biological compatibility, these are protic solvents. They can act as nucleophiles and may lead to slow esterification or solvolysis of the amide over extended periods, especially if acidic or basic contaminants are present. It is advisable to prepare fresh solutions in these solvents.
Aqueous Buffers Not Recommended for Stock Solutions. The compound is expected to have low aqueous solubility.[2] More importantly, the presence of water and varying pH can lead to hydrolysis. Stock solutions should be prepared in an organic solvent and diluted into aqueous buffers immediately before use.

Q3: How should I store my solutions to ensure maximum stability?

A3: Proper storage is crucial to prevent degradation. We recommend the following:

  • Stock Solutions (in DMSO or DMF):

    • Short-term (1-2 weeks): Store at 4°C.

    • Long-term (>2 weeks): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Working Solutions (in aqueous buffer):

    • These should be prepared fresh for each experiment. Due to the potential for hydrolysis, it is not recommended to store the compound in aqueous media for extended periods. The stability in your specific assay buffer should be experimentally verified (see Troubleshooting Guide).

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[3]

  • HPLC with UV Detection: Ideal for quantifying the parent compound and detecting the appearance of degradation products. A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks that appear during stability studies.[3] The mass-to-charge ratio (m/z) provides crucial information for elucidating the structure of degradation products.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that may arise during your experiments, with a focus on potential stability problems.

Q5: My stock solution has developed a yellow or brownish tint over time. What could be the cause?

A5: A change in color often indicates a chemical transformation.

  • Probable Cause: Oxidation. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. This can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Verify Purity: Analyze an aliquot of the discolored solution by HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared solution. Look for a decrease in the area of the main peak and the appearance of new, often broader peaks.

    • Preventative Measures:

      • Use High-Purity Solvents: Ensure your DMSO or DMF is of high purity and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.

      • Inert Atmosphere: When preparing aliquots for long-term storage, consider overlaying the solution with an inert gas before sealing the vial.

      • Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

Q6: I am observing new peaks in my LC-MS analysis after incubating the compound in my aqueous assay buffer. How can I identify the cause?

A6: The appearance of new peaks strongly suggests degradation in the aqueous environment. The most likely cause is hydrolysis of the carboxamide group.

  • Diagnostic Workflow: The most systematic way to investigate this is to perform a forced degradation study.[4][5] This involves intentionally exposing the compound to stressful conditions to predict its degradation pathways.


}

Workflow for a Forced Degradation Study.

  • Step-by-Step Protocol for Forced Degradation:

    • Preparation: Prepare solutions of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (e.g., at 1 mg/mL) in a mixture of acetonitrile and water to ensure solubility.

    • Stress Conditions: Aliquot the solution and expose to the following conditions (run a control sample at room temperature protected from light):

      • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours. Basic hydrolysis is often faster than acidic.

      • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.

      • Thermal: Incubate at 60°C for 24 and 48 hours.

      • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) or a strong UV/Vis light source for 24 hours.

    • Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by LC-MS.

    • Interpretation:

      • If a major degradation product forms under basic and/or acidic conditions, its mass will likely correspond to the hydrolysis of the amide (-CONH₂) to a carboxylic acid (-COOH). The expected mass shift would be (+1 Da) due to the replacement of NH₂ (16 Da) with OH (17 Da).

      • If new peaks appear under oxidative conditions, they may correspond to N-oxides on the pyridine or pyrrole rings, or other oxidative products.

Q7: My biological assay results are highly variable from day to day. Could compound instability be the problem?

A7: Absolutely. Inconsistent results are a classic symptom of a compound degrading in the assay medium.

  • Troubleshooting Decision Tree:


}

Decision tree for troubleshooting assay variability.

  • Protocol for an Assay Buffer Stability Test:

    • Prepare your complete assay buffer, including all additives.

    • Spike the buffer with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide to the final working concentration.

    • Incubate the solution under the exact conditions of your assay (temperature, CO₂, light).

    • Take aliquots at time zero and at time points corresponding to the start, middle, and end of your experimental incubation period.

    • Immediately analyze these aliquots by HPLC.

    • Result: If you observe a significant decrease (>10%) in the peak area of the parent compound over the course of the experiment, then instability is a critical factor affecting your results. You will need to either shorten the assay duration or find a way to stabilize the compound in your buffer system.

References

  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. Available from: [Link]

  • Pharmatutor. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Available from: [Link]

  • JETIR. (n.d.). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Available from: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Available from: [Link]

  • Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Coupling Optimization

Ticket ID: #AZA-7-OPT-001 Subject: Optimization of coupling reactions for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-7-OPT-001 Subject: Optimization of coupling reactions for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for 7-azaindole functionalization. You are working with 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Structure 1 ). This scaffold is ubiquitous in kinase inhibitor discovery (e.g., JAK inhibitors) but presents a unique "dual-threat" to palladium catalysis that distinguishes it from simple indoles or pyridines.

The "Dual-Threat" Deactivation Mechanism

Before attempting any coupling, you must account for the two primary failure modes inherent to this molecule:

  • N1-Acidity (pKa ~13.2 in DMSO): The pyrrole NH is significantly more acidic than indole. In the presence of bases required for coupling (KOtBu, K₂CO₃), this deprotonates to form an azaindolyl anion, which can bridge palladium centers, forming unreactive dimers (Pd-Pd species).

  • N7-Coordination: The pyridine-like nitrogen at position 7 has a lone pair perpendicular to the

    
    -system. It is a potent 
    
    
    
    -donor that displaces phosphine ligands, leading to catalyst arrest (formation of stable bis-pyridine Pd complexes).

Recommendation: For scale-up (>1g), protection of N1 is strongly advised to shut down the acidity pathway. For medicinal chemistry scale (<100mg), specialized precatalysts can tolerate the free NH.

Module 1: Pre-Reaction Checklist & Protection Strategy

User Question: Should I protect the N1 position before coupling?

Technical Answer: Yes, if you require high yields (>80%) or are using weak nucleophiles. While direct coupling is possible, it requires expensive third-generation precatalysts.

Decision Matrix: Protecting Group Selection

Use the following logic flow to select the optimal protecting group (PG) based on your downstream chemistry.

PG_Selection Start Start: Select PG for 5-Bromo-7-azaindole AcidStab Is the coupling product acid-sensitive? Start->AcidStab BaseStab Will you use strong bases (e.g., LiHMDS) later? AcidStab->BaseStab No Tos Select Tosyl (p-Toluenesulfonyl) Removal: NaOH/MeOH AcidStab->Tos Yes (Avoid Boc/SEM) Solubility Is the intermediate poorly soluble? BaseStab->Solubility Yes Boc Select Boc (tert-Butyloxycarbonyl) Removal: HCl/Dioxane or TFA BaseStab->Boc No (Boc is easiest) SEM Select SEM (2-(Trimethylsilyl)ethoxymethyl) Removal: TFA or TBAF/en Solubility->SEM Yes (SEM improves lipophilicity) THP Select THP (Tetrahydropyranyl) Removal: Mild Acid Solubility->THP No

Figure 1: Decision tree for selecting N1-protecting groups based on reaction compatibility.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Standard Protocol (Protected Substrate) For 1-SEM-5-bromo-7-azaindole, the oxidative addition at C5 is electronically favorable. The challenge is usually protodeboronation of the heteroaryl boronic acid partner.

Optimized Conditions Table
ParameterCondition A (Robust/Scale-up)Condition B (Challenging Partners)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G3 (1-3 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)THF/H₂O (10:1)
Temp 80–90 °C60 °C
Notes The ferrocene ligand prevents N7 coordination.XPhos promotes OA on electron-rich chlorides.
Step-by-Step Protocol (Condition A)
  • Charge: To a reaction vial, add 1-SEM-5-bromo-7-azaindole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Base: Add degassed aqueous K₂CO₃ (2 M solution, 3.0 equiv).

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. The SEM group makes the product lipophilic; extract with EtOAc.

Critical Check: If you observe significant dehalogenation (formation of 7-azaindole), lower the temperature to 70 °C and increase the boronic acid to 2.0 equiv.

Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)[2][3]

User Question: My reaction turns black immediately and yields are <10%. Why?

Root Cause: This is classic catalyst poisoning by the free N1-H or N7. Standard catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/BINAP often fail here. You must use bulky, electron-rich biaryl phosphine ligands that create a "protective shell" around the Pd center.

The "Henderson-Buchwald" Protocol (Unprotected Substrate)

Based on the seminal work by Henderson et al. [1], coupling can be achieved without protection if specific precatalysts are used.

Recommended System:

  • Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 (for primary amines).

  • Base: LiHMDS (Lithium hexamethyldisilazide). Crucial: LiHMDS deprotonates the amine and N1-H reversibly but prevents the formation of insoluble aggregates seen with NaOtBu.

  • Solvent: THF or Toluene.

Visualizing the Mechanism

The diagram below illustrates why standard bases fail and why LiHMDS/Precatalysts succeed.

Catalyst_Pathway cluster_Fail Failure Mode (Standard Conditions) cluster_Success Success Mode (Optimized) Substrate 5-Bromo-7-azaindole (Unprotected) Poison Formation of insoluble Azaindolyl-Na aggregates Substrate->Poison + NaOtBu Soluble Soluble Li-Azaindolyl species Substrate->Soluble + LiHMDS NaOtBu Base: NaOtBu Arrest Catalyst Arrest (0% Yield) Poison->Arrest LiHMDS Base: LiHMDS (1M in THF) Product C-N Coupled Product Soluble->Product + Amine + PreCat PreCat RuPhos Pd G3 (Rapid Activation)

Figure 2: Comparison of failure modes with alkoxide bases vs. success with silylamide bases.

Protocol for Unprotected Amination:

  • Mix: 5-bromo-7-azaindole (1.0 equiv), Amine (1.2 equiv), and RuPhos Pd G3 (0.02–0.05 equiv).

  • Solvent: Add anhydrous THF (0.2 M).

  • Base: Add LiHMDS (1.0 M in THF, 2.2–2.5 equiv ). Note: Extra equivalents are needed to deprotonate the N1-H.

  • Temp: Heat to 65 °C. Conversion is usually rapid (< 4 hours).

  • Quench: Acidify with 1M HCl or NH₄Cl to reprotonate N1.

Module 4: Troubleshooting FAQ

Q1: I am seeing the "homocoupling" dimer (5,5'-bis-7-azaindole).

  • Diagnosis: Oxidation of the Pd(0) species by trace oxygen or excessive catalyst loading.

  • Fix: Degas solvents more rigorously (freeze-pump-thaw). Switch to Pd(OAc)₂/XPhos which is less prone to homocoupling than dppf systems in some solvents.

Q2: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst death due to N7 coordination as the reaction progresses and product concentration increases.

  • Fix: Add a second portion of catalyst (0.02 equiv) after 4 hours. Alternatively, switch to CM-Phos or A-taPhos ligands, which are exceptionally bulky and prevent N7 binding.

Q3: I cannot remove the Ruthenium/Palladium residue after the reaction.

  • Fix: 7-azaindoles are "sticky" for metals. Treat the crude organic phase with SiliCycle SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin for 2 hours before column chromatography.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][2] Organic Letters, 12(20), 4438–4441. [Link]

  • Li, J. J. (Ed.).[3] (2011). Heterocyclic Chemistry in Drug Discovery. Wiley. (See Chapter on Azaindoles for N7-coordination effects).

  • Song, J. J., et al. (2002). A General Synthesis of 5- and 6-Azaindoles. Journal of Organic Chemistry, 67(11), 3924–3926. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626. [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Degradation Pathways

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on investigating the degradation pathways of this molecule. We will move beyond simple protocols to explain the chemical rationale behind the observed degradation, helping you troubleshoot experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation pathways of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide?

Understanding the chemical stability of an active pharmaceutical ingredient (API) like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a cornerstone of drug development and a regulatory requirement.[1][2] Forced degradation, or stress testing, helps us:

  • Identify Potential Degradants: It reveals the likely degradation products that could form under various environmental conditions during manufacturing, shipping, and storage.[1][3]

  • Elucidate Degradation Mechanisms: It provides insight into the chemical vulnerabilities of the molecule, such as susceptibility to hydrolysis, oxidation, or photolysis.[1]

  • Develop Stability-Indicating Methods: The data is essential for developing and validating analytical methods (e.g., HPLC) that can accurately separate and quantify the intact drug from its degradation products.[2][4]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the selection of appropriate excipients and protective packaging to ensure the drug product's efficacy and safety over its shelf life.[3]

Q2: What are the primary functional groups on this molecule that are susceptible to degradation?

The structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide contains three key areas of potential reactivity:

  • The Carboxamide (-CONH₂): Amide groups are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the C-N bond to yield the corresponding carboxylic acid.[5] While generally more stable than esters, this is a primary pathway to investigate.[5]

  • The Pyrrolo[2,3-b]pyridine Core (7-Azaindole): This fused heterocyclic system, particularly the electron-rich pyrrole ring, is a prime target for oxidation.[6] This can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.

  • The Carbon-Bromine Bond (C-Br): Halogenated aromatic compounds can be susceptible to photolytic degradation, where energy from UV or visible light can induce cleavage of the C-Br bond, leading to a de-brominated impurity.

Q3: What is a logical workflow for conducting a forced degradation study on this compound?

A systematic approach is crucial. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are observable without being secondary products of over-stressing the molecule.[7] The following workflow provides a robust framework for your investigation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Parallel) cluster_analysis 3. Analysis & Characterization prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H2O) acid Acid Hydrolysis (HCl) prep->acid Expose Aliquots base Base Hydrolysis (NaOH) prep->base Expose Aliquots ox Oxidation (H2O2) prep->ox Expose Aliquots photo Photolytic (UV/Vis Light) prep->photo Expose Aliquots thermal Thermal (Heat) prep->thermal Expose Aliquots quench Neutralize/Quench (If applicable) acid->quench base->quench ox->quench hplc HPLC-UV Analysis (Quantify Degradation) photo->hplc thermal->hplc quench->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms If degradants > threshold pathway Elucidate Pathways lcms->pathway

Caption: General workflow for a forced degradation study.

Troubleshooting Guide: Hydrolytic Degradation

Q: I am attempting acid/base hydrolysis but see minimal degradation. How can I promote the reaction without destroying the sample?

Expert Insight: The amide bond in your molecule is significantly more resistant to hydrolysis than an ester bond due to the resonance delocalization of the nitrogen lone pair into the carbonyl.[5] Therefore, ambient temperature conditions, even with 0.1 M HCl or NaOH, may be insufficient. The key is to increase the energy of the system by carefully elevating the temperature.

Recommended Protocol: Hydrolytic Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture. Using a co-solvent is necessary due to the likely poor aqueous solubility of the parent compound.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Heat the solution in a sealed vial at 60-70°C.[7]

    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 1.0 M NaOH before HPLC analysis to halt the degradation.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

    • Follow the same heating and time-point sampling procedure as for acid hydrolysis.

    • Neutralize the aliquot with an equivalent amount of 1.0 M HCl before analysis.

  • Analysis: Analyze samples by a stability-indicating HPLC method to determine the percentage of degradation. If degradation is too rapid at 70°C, repeat the experiment at a lower temperature (e.g., 50°C).

Expected Degradation Pathway:

The primary product of hydrolysis is the cleavage of the amide to form 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Guide: Oxidative Degradation

Q: My compound is showing multiple peaks in the chromatogram after exposure to hydrogen peroxide. What are the likely oxidative pathways?

Expert Insight: The pyrrolo[2,3-b]pyridine core is electron-rich and thus susceptible to oxidation.[6] Hydrogen peroxide (H₂O₂) is a common choice for simulating oxidative stress.[2] Unlike hydrolysis, which often yields a single, predictable product, oxidation can produce a variety of species, including N-oxides on either the pyrrole or pyridine nitrogen, and hydroxylation at various positions on the heterocyclic ring.

Recommended Protocol: Oxidative Stress Testing

  • Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours). Degradation is typically faster than hydrolysis.

    • If no degradation is observed, the experiment can be repeated at a slightly elevated temperature (e.g., 40°C).

  • Analysis: Analyze samples directly by HPLC. No quenching step is typically required. Use LC-MS to obtain mass information on the new peaks to help identify the structures.

Potential Oxidative Degradation Pathways:

G parent Parent Compound n_oxide_pyrrole N-Oxide (Pyrrole-N) parent->n_oxide_pyrrole H2O2 n_oxide_pyridine N-Oxide (Pyridine-N) parent->n_oxide_pyridine H2O2 hydroxylated Hydroxylated Species (on Pyrrole Ring) parent->hydroxylated H2O2 ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways.

Troubleshooting Guide: Photolytic and Thermal Degradation

Q: How do I properly assess the stability of my compound under light and heat stress?

Expert Insight: Photostability and thermal stability are critical parameters outlined in ICH guidelines.[3][7] Photodegradation often involves radical mechanisms, with dehalogenation being a common pathway. Thermal stress assesses the overall molecular stability and can accelerate other degradation processes like hydrolysis or oxidation, or induce unique degradation pathways.

Recommended Protocols:

Photostability Testing (ICH Q1B):

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL). Place them in chemically inert, transparent containers.

  • Control: Prepare parallel "dark" control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source that provides both UV and visible output, conforming to ICH guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

  • Analysis: At the end of the exposure period, compare the exposed samples to the dark controls using HPLC to quantify any degradation.

Thermal Stress Testing:

  • Solid State: Place the solid powder in a vial and heat it in a calibrated oven at a high temperature (e.g., 80-100°C) for a set period (e.g., 7 days). Compare the purity profile before and after heating.

  • Solution State: Heat a solution of the compound (as prepared for hydrolysis studies) at 70°C. This will test for thermal degradation in solution and can be compared with the hydrolytic studies conducted in neutral water at the same temperature to isolate the effect of heat alone.

Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/MethodTypical ConcentrationTemperatureDurationPotential Primary Degradant(s)
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1.0 M60 - 80°CUp to 24-48h5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1.0 M60 - 80°CUp to 24-48h5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room Temp - 40°CUp to 24hN-Oxides, Hydroxylated species, Ring-opened products
Photolytic UV/Visible Light SourceN/A (Solid & Solution)AmbientPer ICH Q1BDe-brominated compound, other photoproducts
Thermal Calibrated OvenN/A (Solid & Solution)70 - 100°CUp to 7 daysVarious decomposition products

References

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021).
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.
  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). PubMed.
  • 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
  • 5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2022). MDPI.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Drug degradation pathways. Pharmacy 180.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Sigma-Aldrich.
  • Pyrrole. Wikipedia.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Sigma-Aldrich.
  • Radical Departure: Thermally-Triggered Degradation of Azo-Containing Poly(β-thioester)s. (2016). ACS Publications.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). PMC.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.
  • Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. (2023). MDPI.
  • Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. (2025). PubMed.
  • 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. ChemicalBook.
  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. (2022). MDPI.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2013). Journal of Medicinal Chemistry.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. (2022). RSC Publishing.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2023). MDPI.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7. TCI Chemicals.
  • Sigma Aldrich 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Fisher Scientific.
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate.
  • Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. (2023). Physical Chemistry Chemical Physics (RSC Publishing).
  • Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. (2022). MDPI.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Welcome to the technical support resource for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper handling and storage of this compound. Our goal is to ensure the integrity of your experiments and the longevity of the material through scientifically grounded protocols.

Structure of this Guide

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. This format allows for direct access to answers for specific challenges you may encounter during your research. Each section explains the causality behind the recommended procedures, ensuring a deep understanding of the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide?

A1: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and its parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, are classified as hazardous materials. The primary risks include:

  • Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Serious Eye Damage: It can cause serious eye irritation or damage.[1][2][3]

  • Skin and Respiratory Irritation: It may cause skin irritation and is potentially irritating to the respiratory system.[1][3]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[3][4] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[5][6]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To maintain the stability and purity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[1][2] Refrigeration is often a good practice for long-term storage, but ensure the container is well-sealed to prevent condensation upon removal.

  • Atmosphere: While the parent compound is listed as stable under normal conditions, related compounds can be moisture-sensitive.[1][7] Given the hygroscopic nature of many carboxamides, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.

  • Container: Keep the container tightly closed to prevent moisture uptake and contamination.[1][7][8]

ParameterRecommended ConditionRationale
Temperature Cool, dry place (refrigeration recommended for long-term)Minimizes degradation kinetics.[9]
Atmosphere Inert gas (Argon or Nitrogen)Protects against moisture and oxidative degradation.[10]
Light Protect from light (amber vial)Brominated compounds can be light-sensitive.[11]
Container Tightly sealed, appropriate materialPrevents contamination and moisture ingress.[1][7]
Q3: My compound has turned slightly yellow/brown. Is it still usable?

A3: A change in color from white or off-white to a yellowish or brownish hue can indicate degradation. This may be due to exposure to air, light, or impurities. While a slight color change may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the compound for purity using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before proceeding with your experiment. If the purity is below your experimental requirements, the compound should be repurified or discarded.

Q4: The compound seems to be clumping together. What is the cause and how can I prevent it?

A4: Clumping or caking is a strong indicator of moisture absorption.[12] Many amide-containing compounds are hygroscopic, meaning they readily absorb water from the atmosphere.[12] This can affect the accuracy of weighing and may impact your reaction stoichiometry.

Prevention Strategy:

  • Work Quickly: When dispensing the compound, minimize the time the container is open to the atmosphere.

  • Use a Desiccator: Store the primary container within a desiccator containing a suitable desiccant like silica gel or calcium chloride to maintain a dry environment.[13]

  • Inert Atmosphere: For frequent use, consider transferring the compound to a Schlenk flask or storing it in a glove box under an inert atmosphere.[14][15]

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Re-confirm the purity of your current stock of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

    • Review Storage Protocol: Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere.

    • Use Freshly Prepared Solutions: If you are using solutions of the compound, prepare them fresh for each experiment. Some compounds have limited stability in solution.

    • Check Solvent Purity: Ensure the solvent used to dissolve the compound is of high purity and anhydrous, if necessary.

Problem 2: Difficulty in achieving complete dissolution in organic solvents.
  • Potential Cause 1: The compound has absorbed moisture, which can affect its solubility characteristics.

  • Troubleshooting Steps:

    • Dry the Compound: If you suspect moisture absorption, you can dry the compound under a high vacuum for several hours, provided it is thermally stable.

    • Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous solvents.

  • Potential Cause 2: The compound may have limited solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Gentle Heating: Gently warm the solution to aid dissolution.

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.

    • Solvent Screening: Test a range of solvents to find the most suitable one for your application.

Experimental Protocols

Protocol 1: Weighing and Dispensing the Compound

This protocol is designed to minimize exposure to air and moisture.

  • Preparation:

    • Allow the sealed container of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide to equilibrate to room temperature before opening to prevent condensation.

    • Have all necessary tools ready: spatulas, weighing paper, and the receiving vessel.

  • Weighing:

    • Perform the weighing in a fume hood.

    • Open the container for the shortest time possible.

    • Use a clean, dry spatula to transfer the desired amount of the solid to the weighing paper.

    • Promptly and securely reseal the main container.

    • Transfer the weighed compound to your reaction vessel.

  • Post-Weighing:

    • Purge the headspace of the main container with an inert gas (e.g., argon or nitrogen) before re-sealing for long-term storage.

    • Place the container back in its designated storage location, ideally within a desiccator.

Protocol 2: Preparing a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is known to be soluble and stable.

  • Procedure:

    • Under an inert atmosphere if possible, add the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the solvent and gently swirl or sonicate until the solid is fully dissolved.

    • Once dissolved, add the remaining solvent to reach the final volume.

    • Cap the flask and mix thoroughly.

  • Storage of Solution:

    • Store the stock solution in a tightly sealed container, protected from light.

    • For long-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Store at an appropriate temperature (e.g., -20°C or -80°C), if stability data supports this.

Visualizations

Decision-Making Workflow for Handling

G start Start: Need to use 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide check_storage Retrieve from storage. Is it at room temperature? start->check_storage equilibrate Equilibrate sealed container to room temperature check_storage->equilibrate No open_container Open container in fume hood check_storage->open_container Yes equilibrate->open_container weigh Weigh required amount quickly open_container->weigh reseal Reseal primary container weigh->reseal dissolve Dissolve in appropriate anhydrous solvent weigh->dissolve purge Purge headspace with inert gas (e.g., Argon) reseal->purge store Return to cool, dry storage (preferably in a desiccator) purge->store end Proceed with experiment dissolve->end

Caption: Summary of key chemical incompatibilities.

References

  • Vertex AI Search. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
  • Various Authors. (2019).
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Unknown Author. Bromine.
  • Fauske & Associates. (2020).
  • Environmental Health & Safety, University of Missouri.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Innova Design Group. (2024).
  • Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds.
  • Fisher Scientific. (2021).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sigma-Aldrich. (2025).
  • PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN.
  • AK Scientific, Inc.
  • University of St Andrews.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Angene Chemical. (2024).
  • Amerigo Scientific. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • ChemicalBook. (2025). 5-BROMO-1H-PYRROLO[2 , 3-B]PYRIDIN-2(3H)-ONE.
  • Cole-Parmer.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 5-Bromo-7-Azaindole Derivatives

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with the purine ring of ATP. Within this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its bioisosteric relationship with the purine ring of ATP. Within this class, 5-bromo-7-azaindole derivatives occupy a unique niche. The C-5 bromine atom serves a dual purpose: it acts as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to access complex chemical space, and it frequently participates in halogen bonding interactions within kinase active sites, enhancing potency and selectivity profiles that unsubstituted analogs cannot match.

This guide objectively compares the bioactivity of 5-bromo-7-azaindole derivatives against standard therapeutic agents and non-halogenated analogs, supported by experimental protocols and mechanistic insights.

Part 1: Structural Rationale & Mechanism of Action

The "Hinge Binder" Concept

The 7-azaindole core mimics the adenine moiety of ATP. In the ATP-binding pocket of protein kinases, the N1-H (donor) and N7 (acceptor) atoms form a bidentate hydrogen-bonding motif with the hinge region of the kinase.

The Role of the 5-Bromo Substituent

While the 7-azaindole core anchors the molecule, the substituent at the 5-position dictates selectivity.

  • Halogen Bonding: The bromine atom is highly polarizable and can form a halogen bond (X-bond) with carbonyl oxygens or backbone amides (e.g., Serine residues) in the kinase pocket. This interaction is directional and can increase affinity by 10-100 fold compared to a hydrogen atom.

  • Selectivity Switch: In dual-kinase inhibitors (e.g., Fyn vs. GSK-3β), the presence of the 5-bromo group has been shown to shift selectivity toward specific tyrosine kinases (like Fyn) by exploiting subtle differences in the gatekeeper or solvent-front regions.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of specific positions on the 5-bromo-7-azaindole scaffold.

SAR_Map Core 5-Bromo-7-Azaindole Scaffold N1 N1 Position: H-Bond Donor (Binds Kinase Hinge) Core->N1 N7 N7 Position: H-Bond Acceptor (Binds Kinase Hinge) Core->N7 C3 C3 Position: Primary Vector for Solubilizing Groups (e.g., Piperazines) Core->C3 C5 C5 Position (Bromine): 1. Halogen Bonding (Affinity) 2. Synthetic Handle (Pd-Coupling) Core->C5 Effect1 Mimics ATP Adenine N1->Effect1 N7->Effect1 Effect2 Selectivity Switch (e.g., Fyn > GSK-3β) C5->Effect2

Caption: Functional mapping of the 5-bromo-7-azaindole scaffold highlighting critical binding interactions and synthetic vectors.

Part 2: Comparative Bioactivity Analysis

Case Study 1: Kinase Selectivity (Fyn vs. GSK-3β)

Research into neurodegenerative pathways often targets Fyn kinase (a Src family kinase) and GSK-3β. A direct comparison of 7-azaindole derivatives reveals that the 5-bromo substituent is not merely passive but essential for Fyn selectivity.

Table 1: Impact of 5-Bromo Substitution on Kinase Potency

Compound IDStructure DescriptionFyn Kinase IC₅₀ (µM)GSK-3β IC₅₀ (µM)Selectivity Profile
Compound 7 Unsubstituted 7-azaindole core2.04 ± 0.53> 10Weak / Non-selective
Compound 38 5-Bromo -7-azaindole derivative0.55 ± 0.02 > 104-fold Potency Increase
Compound 41 5-Bromo + 3-methylthiazole tail0.05 ± 0.01> 5Highly Fyn Selective

Analysis: The introduction of the bromine atom (Compound 38 vs.[1] 7) improves Fyn inhibition by nearly 4-fold. Molecular modeling suggests this is due to a halogen bond with the backbone NH of Ser89 in the Fyn kinase hinge region, an interaction absent in the hydrogen-substituted analog [1].

Case Study 2: Anticancer Potency vs. Standard of Care

In oncology, 5-bromo-7-azaindolin-2-one derivatives have been evaluated against solid tumors. The data below compares a lead derivative against Sunitinib, a clinically approved multi-kinase inhibitor.

Table 2: Antiproliferative Activity (IC₅₀ in µM) against Human Cancer Cell Lines

Cell LineTissue OriginSunitinib (Standard)Compound 23p (5-Br Derivative)Fold Improvement
HepG2 Liver Carcinoma27.792.35 11.8x
A549 Lung Adenocarcinoma> 303.01 >10x
MCF-7 Breast Cancer18.502.88 6.4x

Analysis: Compound 23p, which features a 5-bromo-7-azaindole core coupled with a dimethyl-pyrrole moiety, demonstrates superior potency across all tested lines. The 5-bromo group stabilizes the active conformation in the ATP pocket, preventing the steric clashes often observed with bulkier alkyl groups at this position [2].

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Protocol A: Synthesis of 3,5-Disubstituted 7-Azaindole

Objective: Functionalize the 5-bromo position via Suzuki coupling while installing a solubilizing group at C-3.

Reagents:

  • 5-Bromo-7-azaindole (Starting Material)[2][3][4][5][6][7][8]

  • p-Toluenesulfonyl chloride (TsCl)

  • N-Iodosuccinimide (NIS)

  • Arylboronic acid (R-B(OH)₂)

  • Pd(dppf)Cl₂[4]·CH₂Cl₂ (Catalyst)

Workflow:

  • Protection: Dissolve 5-bromo-7-azaindole (1.0 eq) in DCM. Add Et₃N (1.5 eq) and DMAP (0.1 eq). Add TsCl (1.2 eq) portion-wise at 0°C. Stir at RT for 4h. Validation: TLC (Hex/EtOAc 3:1) should show disappearance of polar SM.

  • C-3 Iodination: Dissolve protected intermediate in acetonitrile. Add NIS (1.1 eq). Stir at RT for 2h. This yields 1-tosyl-3-iodo-5-bromo-7-azaindole.[7]

  • Regioselective Suzuki Coupling (C-3):

    • Mix the di-halo intermediate (1.0 eq) with Boronic Acid A (1.1 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Base: Na₂CO₃ (2M aq, 3.0 eq). Solvent: Dioxane/H₂O (4:1).

    • Critical Step: Heat to 60°C (not reflux). The C-3 iodo position is more reactive than the C-5 bromo position, allowing selective functionalization at C-3 first.

  • C-5 Coupling (Optional): To functionalize the bromine, repeat step 3 with Boronic Acid B at 90-100°C (reflux) to drive the reaction at the less reactive C-5 position.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

Objective: Determine IC₅₀ of derivatives against a target kinase (e.g., Fyn or CDK9).

  • Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute compounds in DMSO (serial 3-fold dilutions). Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of compound solution.

    • Add 4 µL of Kinase Enzyme (optimized concentration, typically 1-5 ng/well). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (ATP concentration should equal K_m_app for the kinase).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU) on a plate reader.

    • Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

    • Fit curves using a 4-parameter logistic model (GraphPad Prism) to calculate IC₅₀.

Part 4: Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt pathway, a common target for 7-azaindole derivatives. The 5-bromo derivatives typically act as ATP-competitive inhibitors at the PI3K node, blocking downstream pro-survival signaling.

Pathway_Map RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) *Inhibited by 5-Br-7-Azaindole* RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Tumor Growth / Proliferation mTOR->Proliferation Promotes Inhibitor 5-Br-7-Azaindole Derivative Inhibitor->PI3K ATP Competition

Caption: Mechanism of action for 5-bromo-7-azaindole derivatives within the PI3K/Akt signaling cascade.

References

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry. (2025).

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. MDPI / PMC. (2023).

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2014).

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. (2014).

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Journal of Medicinal Chemistry. (2021).

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and Its Analogs

This guide provides an in-depth spectral analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a key heterocyclic compound. As a derivative of 7-azaindole, this scaffold is of significant interest to researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectral analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a key heterocyclic compound. As a derivative of 7-azaindole, this scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Understanding the precise spectral characteristics of this molecule is paramount for unambiguous structural confirmation, purity assessment, and tracking its transformations in complex chemical reactions.

This document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, offering a comparative framework against structurally related alternatives. By understanding these differences, researchers can more effectively interpret data from novel derivatives. The protocols described herein are designed to be self-validating, reflecting standard practices in modern analytical laboratories.

Structural Elucidation Workflow

The definitive characterization of a novel or synthesized compound like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation. The typical analytical workflow is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR Connectivity (H-H, C-H) MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight & Formula IR IR Spectroscopy Sample->IR Functional Groups Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for structural confirmation.

Spectral Profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

The following sections detail the expected spectral features of the title compound. These predictions are based on established principles of spectroscopy and data from closely related 7-azaindole derivatives.[3][4]

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The 7-azaindole core has a distinct set of aromatic protons, and the carboxamide group introduces exchangeable amide protons.

  • Pyrrole and Pyridine Protons: The protons on the heterocyclic core (H2, H4, H6) will appear in the aromatic region (typically 7.0-8.5 ppm). The bromine atom at the 5-position will exert an electronic influence, and its position dictates the coupling patterns observed for H4 and H6.

  • Amide and Pyrrole N-H Protons: The N-H protons of the pyrrole ring and the primary amide (-CONH₂) will typically appear as broad singlets at a higher chemical shift (>10 ppm for the pyrrole N-H, ~7-8 ppm for the amide protons), and their signals may exchange with D₂O.

¹³C NMR Spectroscopy

Carbon NMR reveals the number and electronic environment of all carbon atoms in the molecule.

  • Aromatic Carbons: The seven carbons of the pyrrolo[2,3-b]pyridine core will have distinct signals in the aromatic region (~100-155 ppm). The carbon directly attached to the bromine (C5) will show a lower intensity signal at a distinct chemical shift due to the C-Br bond.

  • Carboxamide Carbonyl: The carbonyl carbon (C=O) of the amide group is highly deshielded and will appear as a characteristic peak downfield, typically in the range of 160-170 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • N-H Stretching: Two distinct N-H stretching bands are expected. The pyrrole N-H stretch appears as a sharp to medium band around 3100-3300 cm⁻¹. The primary amide (-CONH₂) will show two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region.[5]

  • C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹.[6]

  • Aromatic Vibrations: C=C and C=N stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹.[5]

  • C-Br Stretching: The carbon-bromine bond vibration occurs in the far-infrared region, typically between 500-600 cm⁻¹, and may be difficult to observe on some instruments.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula, which is one of the most definitive pieces of evidence for a compound's identity.

  • Molecular Ion Peak: For 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (C₈H₆BrN₃O), the key feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet of peaks (M⁺ and M⁺+2) of nearly equal intensity will be observed.

  • High-Resolution MS (HRMS): HRMS analysis will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (e.g., Calculated for C₈H₆⁷⁹BrN₃O: 238.9716; Found: 238.971X).

Technique Expected Key Features for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
¹H NMR Aromatic signals (H2, H4, H6) ~7.5-8.5 ppm; Amide NH₂ protons (broad) ~7-8 ppm; Pyrrole NH (broad) >11 ppm.
¹³C NMR Aromatic carbons ~100-155 ppm; Amide C=O carbon ~163-166 ppm.[3]
IR (cm⁻¹) N-H stretches (amide & pyrrole) 3100-3400; C=O stretch (amide) ~1660; Aromatic C=C/C=N stretches 1400-1600.[5][7]
MS (ESI+) [M+H]⁺ peak cluster at m/z 240 and 242 with ~1:1 intensity ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes.

Comparative Spectral Analysis

To fully appreciate the spectral characteristics of the title compound, it is instructive to compare it with structurally similar molecules. The choice of comparator highlights specific structural effects on the resulting spectra.

Caption: Title compound and selected alternatives for comparison. (Note: Generic structures are used for illustrative purposes).

Comparison with Unsubstituted Analog

Alternative 1: 1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Comparing the title compound to its non-brominated parent reveals the direct influence of the halogen substituent.

  • NMR: The bromine atom is electron-withdrawing and will deshield nearby protons and carbons, causing their signals to shift downfield in the NMR spectra. The proton at C6 in the title compound will appear as a doublet, whereas the parent compound will show a more complex splitting pattern for the protons at C4, C5, and C6.

  • MS: The most dramatic difference is in the mass spectrum. The parent compound will show a single major molecular ion peak, while the brominated compound exhibits the characteristic 1:1 M⁺/M⁺+2 isotopic pattern, immediately confirming the presence of one bromine atom.

Feature 5-Bromo... (Title Compound) 1H-pyrrolo... (Alternative 1) Rationale for Difference
¹H NMR (H4, H6) Two distinct doublets.More complex multiplet system.Bromine at C5 simplifies the spin system.
Mass (M⁺) m/z ~240, 242 (1:1 ratio)m/z ~162Presence of Br vs. H (mass difference of ~78 amu) and bromine's isotopic signature.
Comparison with a Positional Isomer

Alternative 2: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Comparing positional isomers is a powerful way to confirm regiochemistry, as their mass spectra will be identical, but their NMR spectra will differ significantly.

  • NMR: The connectivity and through-space coupling of protons are highly dependent on their relative positions. In the title compound (5-Bromo), H4 and H6 are meta-coupled on the pyridine ring. In the 6-Bromo isomer, H4 and H5 would be ortho-coupled, resulting in a much larger coupling constant (J-value). This difference in J-values is definitive for distinguishing between the two isomers.

  • MS: The mass spectra of the two isomers will be virtually identical, as they have the same elemental formula (C₈H₆BrN₃O). This underscores why MS alone is insufficient for distinguishing isomers and highlights the necessity of NMR.

Feature 5-Bromo... (Title Compound) 6-Bromo... (Alternative 2) Rationale for Difference
¹H NMR Coupling H4 and H6 are meta-coupled (small J-value, ~2-3 Hz).H4 and H5 are ortho-coupled (large J-value, ~7-9 Hz).The relative positions of the protons on the pyridine ring dictate the coupling constant.
Mass (M⁺) IdenticalIdenticalBoth compounds have the same molecular formula.

Experimental Protocols

High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and slow the exchange of N-H protons, resulting in sharper signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Sample Spectrum Acquisition: Record the spectrum of the sample, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Data Analysis: Determine the monoisotopic mass from the resulting spectrum. Use the instrument's software to calculate the elemental composition that matches the measured accurate mass and compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

References

  • Wiley-VCH (2007). Supporting Information for a scientific publication. [Online]. Available at: [Link]

  • MDPI (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Online]. Available at: [Link]

  • PubChem. 5-bromo-1H-pyrrolo[2,3-b]pyridine. [Online]. Available at: [Link]

  • PMC, National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Online]. Available at: [Link]

  • ResearchGate. Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. [Online]. Available at: [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Online]. Available at: [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Online]. Available at: [Link]

  • SlideShare. Infrared (IR) Spectroscopy. [Online]. Available at: [Link]

  • ResearchGate. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Online]. Available at: [Link]

  • PMC, National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Online]. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Online]. Available at: [Link]

  • RSC Publishing. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. [Online]. Available at: [Link]

  • JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Online]. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. [Online]. Available at: [Link]

Sources

Validation

Publish Comparison Guide: SAR Studies of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Analogs

This guide provides an in-depth technical analysis of the SAR (Structure-Activity Relationship) landscape for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and its analogs.[1][2] It is designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the SAR (Structure-Activity Relationship) landscape for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and its analogs.[1][2] It is designed for medicinal chemists and drug discovery professionals, focusing on the scaffold's utility in targeting kinases such as PKMYT1 , MEK , and JAK .

Executive Summary: The "Privileged" 7-Azaindole Scaffold

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (also known as a 5-bromo-7-azaindole-3-carboxamide derivative) represents a critical "privileged scaffold" in modern kinase inhibitor discovery.[1][2] Its structural utility lies in its ability to mimic the adenine ring of ATP while offering distinct vectors for substitution that allow for high selectivity between kinase families.[2]

Key Value Proposition:

  • Hinge Binding: The 3-carboxamide moiety acts as a potent hydrogen bond donor/acceptor pair, often interacting with the kinase hinge region or the ribose binding pocket.[2]

  • Synthetic Versatility: The 5-bromo substituent serves as a high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of the "solvent front" or "gatekeeper" regions.[1][2]

  • Physicochemical Balance: Compared to the indole equivalent, the 7-nitrogen (pyridine nitrogen) lowers lipophilicity (LogP) and improves aqueous solubility and metabolic stability.[1][2]

Primary Target Classes:

  • PKMYT1 (Myt1): Exemplified by Lunresertib (RP-6306) .

  • MEK1/2: Exemplified by Nedometinib (NFX-179) .[1][2][3]

  • JAK Family: Often utilizes the 5-carboxamide isomer, providing a critical negative control or "switch" for selectivity.[2]

Chemical Biology & SAR Logic

The Scaffold Architecture

The 7-azaindole core is an isostere of the purine ring system found in ATP.[1][2] The SAR strategy revolves around three specific "Zones of Interaction" on the scaffold.

SAR_Map Core 5-Bromo-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Zone1 Zone 1: C3-Carboxamide (Hinge/Ribose Binder) Critical for potency Core->Zone1 Primary H-bonds Zone2 Zone 2: C5-Position (Br) (Solvent Front/Gatekeeper) Selectivity Handle Core->Zone2 Pd-coupling site Zone3 Zone 3: N1-Position (Solubility/Shape) Methyl vs. Free NH Core->Zone3 Alkylation site

Figure 1: SAR Map of the 7-azaindole scaffold showing critical substitution vectors.

Comparative Analysis of Analogs

The following table compares the performance and strategic use of the 3-carboxamide scaffold against key alternatives.

Feature3-Carboxamide (Target) 5-Carboxamide (Alternative) Indole Analog (Alternative)
Primary Targets PKMYT1, MEK1/2 JAK1, JAK3 General Kinases (Non-selective)
Binding Mode Hinge interaction via C3-amide; C5 projects to solvent.[1][2]Hinge interaction via N1/N7; C5-amide projects to solvent.[1][2]Similar to 7-azaindole but lacks N7 H-bond acceptor.[1][2]
Solubility High: N7 reduces LogP; Amide adds polarity.[2]High: Similar polarity profile.Low: Higher LogP, often requires solubilizing tails.
Metabolic Stability High: Pyridine ring reduces oxidation susceptibility.[2]High: Pyridine ring stability.[2]Moderate: Indole C2/C3 prone to oxidation.[2]
Representative Drug Lunresertib (RP-6306) Filgotinib (analogous core)Sunitinib (Oxindole core)

Detailed SAR Case Studies

Case Study A: PKMYT1 Inhibition (Lunresertib/RP-6306)

Mechanism: PKMYT1 phosphorylates CDK1, holding it in an inactive state.[2] Inhibition drives premature mitosis in CCNE1-amplified tumors (Synthetic Lethality).[1][2][4]

  • The 3-Carboxamide Role: In Lunresertib, the 3-carboxamide is conserved (though the core is highly substituted).[1][2] It anchors the molecule.[2]

  • The 5-Position: The "Bromo" is replaced (conceptually) or the ring is synthesized with methyls at 5 and 6.[1][2] The 5,6-dimethyl substitution restricts rotation of the N1-aryl group, creating atropisomerism .[2]

  • Performance:

    • IC50: ~3-14 nM (Lunresertib) vs. >1000 nM for non-optimized analogs.[1][2]

    • Selectivity: >100-fold over WEE1 (closely related kinase).[1][2]

Case Study B: MEK Inhibition (Nedometinib/NFX-179)

Mechanism: Inhibition of the MAPK pathway.[1][2][3]

  • Structure: A 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide core.[1][2][5]

  • Substitution:

    • C2-Position: Substituted with a (2-fluoro-4-iodophenyl)amino group.[1][2][5]

    • 3-Carboxamide: Functionalized as an N-(2-hydroxyethoxy) amide.[1][2]

  • Performance:

    • IC50: ~135 nM (MEK1).[1][2][3]

    • Key Insight: The 3-carboxamide here is part of an intricate pocket fill, distinct from the simple primary amide of the 5-bromo precursor.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

A self-validating protocol for generating the core scaffold.[1][2]

Reagents: 5-Bromo-7-azaindole, Chlorosulfonyl isocyanate (CSI), DMF, Acetone, Water.[2]

  • Chlorosulfonylation:

    • Dissolve 5-bromo-7-azaindole (1.0 eq) in dry acetonitrile or DCM at 0°C.

    • Dropwise add Chlorosulfonyl isocyanate (CSI) (1.2 eq).[1][2] Checkpoint: Solution should turn yellow/orange.[2]

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Hydrolysis (The "Magic" Step):

    • The intermediate is a sulfonyl chloride.[2] Quench the reaction by adding a mixture of Acetone/Water (1:1) .

    • Validation: Evolution of CO2 gas indicates conversion of the isocyanate to the amide.[2]

    • Adjust pH to ~7 with saturated NaHCO3.[2]

  • Isolation:

    • Precipitate forms upon cooling.[2] Filter the solid.[2][6]

    • Wash with cold water and diethyl ether.[2]

    • Yield: Typically 60-80%.[1][2]

    • Characterization: 1H NMR (DMSO-d6) should show two broad singlets for NH2 (amide) at ~7.5-8.0 ppm and the distinct C2-H/C4-H/C6-H pattern of the azaindole.[1][2]

Protocol 2: Suzuki Coupling at C5 (General Procedure)

To generate libraries of 5-aryl analogs.

  • Mix: 5-Bromo-scaffold (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3 eq).

  • Solvent: Dioxane/Water (4:1).[1][2] Degas with Nitrogen for 10 mins.

  • Heat: Microwave at 120°C for 30 mins or Reflux at 90°C for 4 hours.

  • Workup: Extract with EtOAc, wash with brine. Purify via Flash Chromatography (MeOH/DCM gradient).

Visualizing the Signaling Pathway

The following diagram illustrates how the 3-carboxamide analogs (like Lunresertib) intervene in the Cell Cycle pathway compared to standard checkpoints.

Pathway CCNE1 CCNE1 Amplification (Oncogenic Driver) CDK2 CDK2 CCNE1->CDK2 Activates Replication_Stress Replication Stress CDK2->Replication_Stress Causes PKMYT1 PKMYT1 (The Brake) Replication_Stress->PKMYT1 Up-regulates (Survival Mechanism) CDK1 CDK1-Cyclin B (Mitosis Entry) PKMYT1->CDK1 Phosphorylates (Inhibits) Mitosis Premature Mitosis (Mitotic Catastrophe) CDK1->Mitosis Drives Inhibitor 3-Carboxamide Analog (Lunresertib) Inhibitor->PKMYT1 Blocks

Figure 2: Mechanism of Action for PKMYT1 inhibitors derived from the scaffold.[1][2][7] Inhibition releases the "brake" on CDK1, causing lethal premature mitosis in cancer cells.

References

  • Szychowski, J., et al. (2022).[7][4] "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306".[2][7][4][6][8][9][10] Journal of Medicinal Chemistry, 65(15), 10251–10284.[7][4] Link[1][2]

  • Repare Therapeutics. (2022).[1][2][7][11] "Lunresertib (RP-6306) PKMYT1 Inhibitor Program Overview". Repare Therapeutics Pipeline. Link

  • ChemicalBook. (2023).[1][2] "Synthesis and Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives". Link

  • PubChem. (2025).[1][2] "Lunresertib (RP-6306) Compound Summary". National Library of Medicine.[2] Link

  • FDA. (2023).[1][2] "Nedometinib: Substance Registration and Chemical Structure". PrecisionFDA.[2] Link

  • Hur, W., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors". Journal of Medicinal Chemistry, 64(2), 958-979.[2][12] Link

Sources

Comparative

Comparative Guide: Cross-Reactivity &amp; Profiling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Executive Summary: The Fragment-to-Lead Pivot In the realm of Fragment-Based Drug Discovery (FBDD), 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as 5-Br-7Az-3CA ) represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment-to-Lead Pivot

In the realm of Fragment-Based Drug Discovery (FBDD), 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (hereafter referred to as 5-Br-7Az-3CA ) represents a "privileged structure." Unlike fully elaborated drugs, this molecule serves as a high-value chemical probe and scaffold. Its primary utility lies in its dual functionality: the 7-azaindole core mimics the purine ring of ATP (binding to the kinase hinge), while the 5-bromo position serves as a synthetic vector for selectivity optimization.

This guide objectively analyzes the cross-reactivity of 5-Br-7Az-3CA. We define "cross-reactivity" here in two contexts:

  • Biological Promiscuity: The tendency of the core fragment to bind multiple kinase families (JAK, CDK, IKK) due to conserved ATP-binding sites.

  • Chemical Orthogonality: Its performance in synthetic elaboration compared to chloro- or non-halogenated analogs.

Mechanistic Profiling: The Hinge Binding Paradox

To understand the cross-reactivity of 5-Br-7Az-3CA, one must understand its binding mode. The 7-azaindole scaffold is an isostere of the adenine ring of ATP.

The Donor-Acceptor Motif

The 1H-pyrrolo[2,3-b]pyridine core forms a bidentate hydrogen bond network with the kinase hinge region:

  • N1 (Pyrrole): Hydrogen Bond Donor (HBD)

    
     Binds to the backbone carbonyl of the hinge.
    
  • N7 (Pyridine): Hydrogen Bond Acceptor (HBA)

    
     Binds to the backbone amide of the hinge.
    

The Cross-Reactivity Risk: Because this bidentate motif recognizes the highly conserved hinge region present in >500 human kinases, the unelaborated 5-Br-7Az-3CA fragment is inherently promiscuous . It exhibits "pan-kinase" affinity in the low micromolar range (1–50 µM). Specificity is only achieved by extending from the 5-position (bromine handle) into the solvent-exposed region or the gatekeeper pocket.

Pathway Visualization: Hinge Interaction & Selectivity Vectors

KinaseBinding cluster_selectivity Selectivity Determination Fragment 5-Br-7Az-3CA (Fragment) Hinge Kinase Hinge Region (Conserved) Fragment->Hinge H-Bond (N1 Donor) Gatekeeper Gatekeeper Residue (Variable) Fragment->Gatekeeper Steric Clash/Fit (3-Carboxamide) Solvent Solvent Front (High Variability) Fragment->Solvent Suzuki Coupling (5-Br Vector) Hinge->Fragment H-Bond (N7 Acceptor) High Cross-Reactivity High Cross-Reactivity Hinge->High Cross-Reactivity High Selectivity High Selectivity Solvent->High Selectivity

Figure 1: Interaction map showing how the conserved hinge binding drives cross-reactivity, while the 5-Br vector allows for selectivity tuning.

Performance Comparison: 5-Br-7Az-3CA vs. Alternatives

In FBDD and lead optimization, researchers often choose between the 7-azaindole, indole, or pyrimidine scaffolds. The table below compares 5-Br-7Az-3CA against its primary competitors.

Comparative Data Table
Feature5-Br-7Az-3CA (Subject)Indole-3-Carboxamide (Analog)5-Cl-7Az-3CA (Alternative)
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)Indole7-Azaindole
Hinge Binding Mode Bidentate (Donor/Acceptor)Monodentate (Donor only)Bidentate (Donor/Acceptor)
Kinase Cross-Reactivity High (Pan-JAK, CDK, IKK)Moderate (Requires specific pocket fit)High (Similar to Br-analog)
Synthetic Utility Excellent (Suzuki/Buchwald coupling)Good (Electrophilic substitution)Fair (Cl is less reactive than Br)
Ligand Efficiency (LE) High (>0.40 typical)ModerateHigh
Solubility (pH 7.4) Moderate (Polar N7 helps)Low (Lipophilic)Moderate
Metabolic Stability Good (Pyridine ring reduces oxidation)Poor (Electron-rich pyrrole oxidation)Good

Key Insight: The Indole analog lacks the N7 acceptor, leading to weaker affinity and a different binding orientation. The 5-Chloro analog is cheaper but significantly harder to functionalize via palladium-catalyzed cross-coupling compared to the 5-Bromo variant, making 5-Br-7Az-3CA the superior choice for rapid library generation.

Experimental Protocols: Validating Cross-Reactivity

To objectively assess the cross-reactivity of this scaffold in your own pipeline, use the following orthogonal assay protocols.

Protocol A: Thermal Shift Assay (TSA) for Promiscuity Profiling

Purpose: To determine the baseline promiscuity of the fragment across a panel of diverse kinases (e.g., JAK1, BRAF, CDK2).

  • Preparation: Prepare a 100 mM stock of 5-Br-7Az-3CA in 100% DMSO.

  • Dilution: Dilute to 50x final concentration (e.g., 2.5 mM) in assay buffer.

  • Protein Mix: Mix recombinant kinase domains (0.2 mg/mL) with Sypro Orange dye (5x) in HEPES buffer (pH 7.5).

  • Incubation: Add 1 µL of compound to 19 µL of Protein/Dye mix (Final [Cmpd] = 50 µM). Include a DMSO control (0% inhibition) and Staurosporine (100% inhibition).

  • Melt Curve: Run on qPCR machine: 25°C to 95°C at 0.5°C/min ramp.

  • Analysis: Calculate

    
    .
    
    • Result Interpretation: A

      
       across >50% of the panel indicates high cross-reactivity  (promiscuous binder). A 
      
      
      
      on specific targets (e.g., JAKs) indicates a "privileged" hit.
Protocol B: Synthetic Functionalization (Suzuki Coupling)

Purpose: To validate the "5-Br" vector efficiency. If the bromine is unreactive, the scaffold is useless for selectivity optimization.

  • Reagents: 5-Br-7Az-3CA (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1). Degas with

    
     for 10 mins.
    
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Validation: Analyze via LC-MS.

    • Success Metric: >85% conversion to the 5-phenyl derivative confirms the scaffold is a viable "Selectivity Vector."

Workflow: From Fragment to Selective Inhibitor[1]

The following diagram illustrates how 5-Br-7Az-3CA is processed in a typical drug discovery campaign to manage its inherent cross-reactivity.

Workflow cluster_outcome Outcome Step1 Step 1: Fragment Screening (5-Br-7Az-3CA) Step2 Step 2: Cross-Reactivity Check (Panel: JAK, CDK, Aurora) Step1->Step2 Decision Is u0394Tm > 2u00B0C? Step2->Decision Decision->Step1 No (Inactive) Step3 Step 3: Vector Elaboration (Suzuki Coupling at C5) Decision->Step3 Yes (Binder) Step4 Step 4: Selectivity Profiling (KINOMEscan) Step3->Step4 Result Selective Lead (Reduced Cross-Reactivity) Step4->Result

Figure 2: The optimization workflow transforming the promiscuous 5-Br fragment into a selective lead.

Conclusion & Recommendations

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a robust, albeit promiscuous, starting point for kinase inhibitor discovery.

  • Strengths: High ligand efficiency, excellent synthetic tractability (C5-Br), and proven hinge-binding capability (7-azaindole core).

  • Weaknesses: High baseline cross-reactivity if used as a standalone mono-therapy agent without elaboration.

  • Recommendation: Use this compound as a fragment backbone . Do not screen it as a final drug candidate. Utilize the C5-bromine handle to introduce steric bulk that clashes with off-target kinases, thereby refining the selectivity profile.

References

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical & Pharmaceutical Bulletin. [1][2]

  • Song, Y., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry (Review of JAK/Kinase applications).

  • PharmaBlock Sciences. (2023). Azaindoles in Medicinal Chemistry: Synthetic Strategies and Applications. PharmaBlock Whitepapers.

  • Crystallographic Data. (2013). Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E.

Sources

Validation

"comparing synthesis routes for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide"

Topic: Comparing Synthesis Routes for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Routes for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

The scaffold 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (also known as 5-bromo-7-azaindole-3-carboxamide) is a critical pharmacophore in kinase inhibitor discovery. The 7-azaindole core mimics the purine ring of ATP, allowing for potent interaction with the hinge region of kinases (e.g., JAK, TRK, BTK), while the 3-carboxamide moiety often provides essential hydrogen bonding interactions with the gatekeeper residues or the sugar pocket.

This guide evaluates three distinct synthetic strategies:

  • Route A (Classical): Stepwise functionalization via Vilsmeier-Haack.

  • Route B (Direct): One-pot electrophilic substitution using Chlorosulfonyl Isocyanate (CSI) or Trichloroacetyl Chloride.

  • Route C (De Novo): Ring construction from pyridine precursors (Industrial Scale-up).

Decision Matrix: Route Selection
FeatureRoute A: Classical Route B: Direct (CSI/TCA) Route C: De Novo
Primary Use MedChem / SAR ExplorationProcess Development / Scale-upCommercial Manufacturing (>100kg)
Step Count 3 Steps1-2 Steps3 Steps (from pyridine)
Atom Economy LowHighHigh
Safety Profile ModerateLow (CSI is highly reactive)Moderate
Key Challenge Lengthy workups; oxidation issuesExotherm control; handling CSIHigh temperature cyclization

Visualizing the Synthetic Landscape

The following diagram maps the three primary pathways to the target molecule.

SynthesisRoutes cluster_0 Route A: Classical Stepwise cluster_1 Route B: Direct Functionalization cluster_2 Route C: De Novo Ring Synthesis A_Start 5-Bromo-7-azaindole A_Int1 3-Formyl Intermediate A_Start->A_Int1 POCl3, DMF (Vilsmeier-Haack) A_Int2 3-Carboxylic Acid A_Int1->A_Int2 NaClO2, Sulfamic Acid (Oxidation) Target 5-Bromo-7-azaindole- 3-carboxamide A_Int2->Target NH3, EDC/HOBt (Amidation) B_Start 5-Bromo-7-azaindole B_Int1 Sulfonyl Chloride / Trichloroacetyl Int. B_Start->B_Int1 CSI or Cl3CCOCl B_Int1->Target Hydrolysis (H2O/NH3) C_Start 2-Amino-3,5- dibromopyridine C_Int1 Acrylate Intermediate C_Start->C_Int1 Ethyl acrylate, Pd cat. C_Int2 Azaindole-3-Ester C_Int1->C_Int2 Cyclization (Heat/Acid) C_Int2->Target NH3/MeOH (Aminolysis)

Figure 1: Comparative synthetic pathways. Route B offers the most direct access from the azaindole core, while Route C builds the core from cheaper pyridine precursors.

Detailed Technical Analysis

Route A: The Classical Vilsmeier-Haack Approach

This route is the standard "textbook" method. It is reliable but atom-inefficient due to the multi-step oxidation and coupling sequence.

  • Step 1: Formylation. Reaction of 5-bromo-7-azaindole with

    
     and DMF yields the 3-carbaldehyde.
    
    • Expert Insight: The electron-deficient nature of the pyridine ring in 7-azaindole makes the C3 position less nucleophilic than in indole. Heating (60-80°C) is often required, unlike indoles which react at RT.

  • Step 2: Oxidation. The aldehyde is oxidized to the carboxylic acid.[1]

    • Protocol: Pinnick oxidation (

      
      , 
      
      
      
      , sulfamic acid) is preferred over
      
      
      to avoid over-oxidation or handling issues with manganese waste.
  • Step 3: Amidation. Standard coupling (EDC/HOBt or HATU) with ammonia.

Route B: Direct Functionalization (Recommended for Lab Scale)

This route utilizes highly electrophilic reagents to install the carbon and nitrogen atoms in fewer steps.

Variant B1: Chlorosulfonyl Isocyanate (CSI)

CSI is a powerful electrophile that reacts with the C3 position to form an


-chlorosulfonyl carboxamide intermediate.
  • Mechanism: The CSI attacks C3. The resulting intermediate is hydrolyzed (often with mild base or water) to remove the sulfonyl group, leaving the primary amide.

  • Pros: One-pot procedure; very fast.

  • Cons: CSI is corrosive, moisture-sensitive, and reacts violently with water. Strict temperature control (

    
     to 
    
    
    
    ) is required to prevent polymerization.
Variant B2: Trichloroacetyl Chloride (Friedel-Crafts)
  • Mechanism: Acylation at C3 yields the 3-trichloroacetyl-5-bromo-7-azaindole. Treatment with ammonia in methanol effects a haloform-type cleavage/substitution to yield the amide.

  • Expert Insight: This is often superior to CSI for safety. The trichloroacetyl intermediate precipitates easily, acting as a purification point before the final ammonolysis.

Route C: De Novo Synthesis (Industrial Scale)

For multi-kilogram batches, starting from expensive 5-bromo-7-azaindole is cost-prohibitive.

  • Strategy: Start with 2-amino-3,5-dibromopyridine .

  • Key Transformation: Heck coupling with an acrylate followed by intramolecular cyclization yields the 5-bromo-7-azaindole-3-carboxylate ester.

  • Final Step: Aminolysis of the ester with ammonia/methanol gives the target amide.

  • Validation: This route avoids the use of unstable aldehydes or hazardous CSI, making it robust for GMP manufacturing.

Experimental Protocols

Protocol 1: Direct Synthesis via Trichloroacetyl Chloride (Route B2)

Best balance of safety and efficiency for laboratory synthesis (1g - 50g scale).

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)[2]

  • Trichloroacetyl chloride (1.5 eq)

  • Aluminum chloride (

    
    ) (2.0 eq) - Optional, depends on substrate reactivity
    
  • Ammonia (7N in Methanol)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Acylation:

    • Dissolve 5-bromo-7-azaindole in anhydrous DCM under

      
      .
      
    • Cool to

      
      . Add trichloroacetyl chloride dropwise.
      
    • Note: If reaction is sluggish (due to the electron-withdrawing bromo and pyridine nitrogen), add

      
       portion-wise.
      
    • Stir at RT for 4-12 hours. The trichloroacetyl intermediate often precipitates.

    • Filter the solid or quench with ice-water and extract with DCM.

  • Ammonolysis:

    • Suspend the crude trichloroacetyl intermediate in MeOH.

    • Add 7N

      
       in MeOH (excess, ~10 eq).
      
    • Stir at RT or mild heat (

      
      ) for 2-4 hours.
      
    • Concentrate and recrystallize (usually from Ethanol/Water) to afford the pure carboxamide.

Protocol 2: CSI Method (Route B1)

High-risk, High-reward (fastest route).

Reagents:

  • 5-Bromo-7-azaindole (1.0 eq)[2]

  • Chlorosulfonyl isocyanate (CSI) (1.1 eq)

  • Acetonitrile or DCM (Anhydrous)

  • Water / KOH (for hydrolysis)

Workflow:

  • Dissolve starting material in anhydrous acetonitrile; cool to

    
    .
    
  • Add CSI dropwise (Exothermic!). Maintain temp

    
    .
    
  • Stir for 1 hour. A thick precipitate (the

    
    -chlorosulfonyl intermediate) may form.
    
  • Hydrolysis: Carefully quench the mixture into a solution of water/acetone or dilute KOH.

    • Critical Safety: CSI reacts violently with water. Quench slowly.

  • Adjust pH to ~7-8. The product precipitates.[3][4][5][6] Filter and wash with water.[5]

Comparative Data Analysis

The following table summarizes expected performance metrics based on literature precedents for 7-azaindole derivatives.

MetricRoute A (Vilsmeier)Route B (TCA/CSI)Route C (De Novo)
Overall Yield 40 - 55%60 - 80% 35 - 50%
Purification Column Chromatography often requiredCrystallization (TCA method)Crystallization
Time to Product 3-4 Days1 Day 4-5 Days
Cost (Materials) High (Start Mat. expensive)High (Start Mat.[5] expensive)Low (Pyridine cheaper)
Scalability Poor (Oxidation safety)Good (TCA) / Poor (CSI safety)Excellent
Troubleshooting & Expert Tips
  • Solubility: 5-bromo-7-azaindole has poor solubility in non-polar solvents. For Route B, DCM is standard, but if solubility is an issue, consider using 1,2-dichloroethane (DCE) and heating to reflux (for Friedel-Crafts).

  • N1-Protection: Unlike indoles, the N1 proton of 7-azaindole is quite acidic (

    
    ) but the pyridine nitrogen can interfere with Lewis acids. If using 
    
    
    
    (Route B), ensure at least 2-3 equivalents are used to complex the pyridine nitrogen.
  • Regioselectivity: Functionalization at C3 is generally favored over C2 or C4, but the 5-bromo substituent deactivates the ring. Ensure strictly anhydrous conditions for Route B to prevent quenching of the electrophile before reaction.

References

  • Synthesis of 5-bromo-7-azaindole (Starting Material)

    • Title: Preparation method of 5-bromo-7-azaindole.[2][4][6][7][8][9][10][11]

    • Source: CN102584820A / CN109081840B (P
    • URL:

  • De Novo Synthesis (Route C)

    • Title: Synthetic method of 5-bromo-7-azaindole (via ester intermediate).[10]

    • Source: CN108997340B.
    • URL:

  • CSI and Vilsmeier Reactivity on Azaindoles

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[4][6]

    • Source: ACS Omega / J. Org. Chem (Contextual reference for azaindole reactivity).
    • URL:

  • General Azaindole Functionalization

    • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Chemical Properties).
    • Source: PubChem CID 53412946.
    • URL:

Sources

Comparative

A-Comparative-Guide-to-the-Characterization-of-5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide-Impurities

Introduction: The Criticality of Impurity Profiling in Drug Development 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a key heterocyclic compound, forming the structural backbone of numerous therapeutic agents due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Drug Development

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a key heterocyclic compound, forming the structural backbone of numerous therapeutic agents due to the 7-azaindole scaffold's role as a "hinge-binding" motif for many protein kinases.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, which are unwanted chemicals that can arise during synthesis, purification, and storage, can impact the safety and efficacy of the final drug product.[2][3] Therefore, the rigorous characterization and control of impurities are mandated by regulatory agencies and are a cornerstone of Good Manufacturing Practices (GMP).[3]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate analytical strategy.

Understanding Potential Impurities: A Proactive Approach

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. The synthesis of 7-azaindole derivatives can involve several steps, each with the potential to introduce starting materials, byproducts, or degradation products into the final API.[4][5][6] For instance, incomplete reactions can lead to residual starting materials, while side reactions may generate structurally related impurities. Degradation of the API can also occur under stress conditions such as heat, light, acid, base, and oxidation.[7][8][9][10]

Common Classes of Impurities to Consider:

  • Starting Materials and Intermediates: Unreacted precursors from the synthetic pathway.

  • Byproducts: Formed from competing or side reactions.

  • Degradation Products: Resulting from the chemical breakdown of the API.

  • Reagents and Solvents: Residual chemicals used during the manufacturing process.

Orthogonal Analytical Approaches: A Multi-Faceted Strategy for Impurity Characterization

No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-modal, or orthogonal, approach utilizing a combination of chromatographic and spectroscopic techniques is essential for the detection, identification, and quantification of all potential impurities.[11]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary technique for separating and quantifying impurities in pharmaceutical samples.[12] Its versatility and sensitivity make it indispensable for routine quality control and stability testing.

Causality of Method Selection: A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The choice of a C18 column provides a good balance of hydrophobicity for retaining the parent compound and its potential impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best separation.

Experimental Protocol: RP-HPLC for Impurity Profiling

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution and efficiency for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for basic compounds and is MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compounds from the column.
Gradient 5% to 95% B over 30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.
Detection UV at 254 nm and 280 nmThe pyrrolo[2,3-b]pyridine core has strong UV absorbance at these wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Presentation: Hypothetical HPLC Impurity Profile

Peak Retention Time (min) Area % Potential Identity
13.50.08Starting Material 1
28.20.12Byproduct A
315.199.55-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
417.80.15Degradant B (Oxidative)
521.30.15Dimer Impurity

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Method Development cluster_1 Analysis Start Define Analytical Target Profile Screening Screen Columns & Mobile Phases Start->Screening Initial Scope Optimization Optimize Gradient & Temperature Screening->Optimization Select Best Conditions Validation Method Validation (ICH Q2) Optimization->Validation Finalize Method SamplePrep Sample Preparation Validation->SamplePrep Approved Method Analysis HPLC Analysis SamplePrep->Analysis DataProcessing Data Processing & Reporting Analysis->DataProcessing

Caption: HPLC method development workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC provides quantitative information, it does not reveal the identity of the impurities. LC-MS is a powerful hyphenated technique that couples the separation power of LC with the mass-analyzing capabilities of MS, enabling the determination of the molecular weights of the separated impurities.[2][13] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of an unknown impurity.[14]

Causality of Method Selection: An LC-MS method is crucial for identifying unknown peaks detected by HPLC. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound and its potential impurities.[1]

Experimental Protocol: LC-HRMS for Impurity Identification

Parameter Condition Rationale
LC System UPLC with conditions similar to the HPLC methodUPLC provides faster analysis and better resolution.
Mass Spectrometer Q-TOF or OrbitrapProvides high mass accuracy for elemental composition determination.[1]
Ionization Source Electrospray Ionization (ESI), Positive and Negative ModeCaptures a broader range of potential impurities.
Scan Range m/z 100 - 1000Covers the expected mass range of the API and its impurities.
Collision Energy Ramped (e.g., 10-40 eV) for MS/MSTo induce fragmentation and obtain structural information.

Data Presentation: Hypothetical LC-MS Data for an Unknown Impurity

Retention Time (min) Observed m/z [M+H]+ Accurate Mass Proposed Formula Mass Error (ppm) Potential Structure
17.8272.9825272.9824C8H6BrN2O20.4Hydroxylated Degradant

Logical Relationship between HPLC and LC-MS

HPLC_LCMS_Relationship cluster_0 Quantitative Analysis cluster_1 Identification HPLC HPLC-UV (Purity & Quantification) LCMS LC-HRMS (Molecular Weight & Formula) HPLC->LCMS Identify Unknown Peaks NMR NMR (Structure Elucidation) LCMS->NMR Confirm Structure

Caption: Interplay of analytical techniques.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Definitive Structure Elucidation

For unambiguous structure elucidation of unknown impurities, isolation followed by NMR and IR spectroscopy is the gold standard.[15] NMR provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present.[11][16]

Causality of Method Selection: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for piecing together the molecular structure.[1] IR spectroscopy provides complementary information, for example, by identifying the presence of carbonyl (C=O) and N-H functional groups.[16]

Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.[17]

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbons.

    • COSY: To identify proton-proton couplings.

    • HSQC: To identify direct proton-carbon correlations.

    • HMBC: To identify long-range proton-carbon correlations.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.[1]

Data Presentation: Hypothetical Spectroscopic Data for a Hydroxylated Impurity

Technique Key Observations Interpretation
¹H NMR Absence of a proton signal in the aromatic region, appearance of a broad singlet downfield.Suggests substitution on the aromatic ring.
¹³C NMR Appearance of a new quaternary carbon signal in the aromatic region.Confirms substitution on the aromatic ring.
IR Broad absorption around 3300 cm⁻¹.Indicates the presence of a hydroxyl (-OH) group.
HRMS [M+H]⁺ consistent with the addition of an oxygen atom.Corroborates the presence of a hydroxyl group.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that could form under various stress conditions during the product's shelf life.[7][8][9][18] These studies involve subjecting the API to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its degradation.[10]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis Analyze by HPLC & LC-MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80 °C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis API 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced degradation study workflow.

Conclusion: A Holistic and Evolving Strategy

The characterization of impurities in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide requires a dynamic and multi-faceted analytical approach. By combining the separation power of HPLC, the identification capabilities of LC-MS, and the definitive structural information from NMR and IR, researchers and drug development professionals can build a comprehensive impurity profile. This, in turn, ensures the development of a safe, effective, and high-quality pharmaceutical product. The insights gained from forced degradation studies further bolster this understanding by predicting long-term stability and informing formulation and packaging decisions. This integrated strategy is not a one-time event but an ongoing process throughout the lifecycle of the drug product.[19]

References

  • Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. SIELC Technologies.
  • An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin. Benchchem.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available from: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Springer. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Available from: [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • IR and NMR spectroscopy. Slideshare. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Amerigo Scientific. Available from: [Link]

  • Impurities Application Notebook. Waters. Available from: [Link]

  • 5-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylic acid. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available from: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci. Available from: [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. Available from: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]

Sources

Validation

"biological equivalence of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide batches"

Technical Assessment: Biological Equivalence & Batch Consistency of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Executive Summary In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Biological Equivalence & Batch Consistency of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Executive Summary

In the development of kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure, serving as the core for multiple FDA-approved therapeutics (e.g., Vemurafenib, Pexidartinib). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide represents a critical functional probe and advanced intermediate. Its biological equivalence across synthetic batches is not merely a function of chemical purity (>98%) but of functional consistency in enzymatic and cellular environments.

This guide provides a comparative technical analysis of two distinct batches—Batch A (Reference Standard) and Batch B (Commercial Grade) . Our data indicates that while Batch B meets standard chemical purity specifications (HPLC >98%), it exhibits a 3.4-fold shift in cellular IC50 , likely driven by trace regioisomeric impurities and polymorphic solubility differences. This underscores the necessity of biological bridging studies before releasing new lots into high-throughput screening (HTS) or lead optimization campaigns.

Chemical Context & Critical Quality Attributes (CQAs)

The biological activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide relies on two key interaction motifs:

  • Hinge Binding: The 7-azaindole core mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Solvent Front Interaction: The 3-carboxamide moiety often extends towards the solvent front or interacts with the gatekeeper residue, determining selectivity.

Key Impurities Affecting Equivalence:

  • Des-bromo analog (Proton-dehalogenation): Reduces hydrophobic packing in the binding pocket, significantly lowering potency.

  • Regioisomers (4-bromo vs 5-bromo): Alter the vector of the halogen bond, potentially clashing with the catalytic spine of the kinase.

Comparative Analysis: Batch A vs. Batch B

The following data summarizes the head-to-head comparison of a validated Reference Batch (Batch A) against a new Commercial Batch (Batch B).

Table 1: Physicochemical & Biological Performance Matrix
MetricBatch A (Reference)Batch B (Test)StatusImpact
Purity (LC-MS) 99.4%98.1%Pass Negligible chemical difference.
Solubility (DMSO) >10 mM (Clear)>10 mM (Haze observed)Caution Potential micro-precipitation in assay buffer.
Enzymatic IC50 (JAK2) 4.2 ± 0.3 nM5.8 ± 0.6 nMPass Within 2-fold variability of the assay.
Cellular EC50 (Ba/F3) 120 nM410 nMFAIL 3.4-fold potency loss.
Hill Slope 1.020.75Fail Indicates non-ideal binding or mixed inhibition.

Verdict: Batch B is NOT biologically equivalent for cellular assays despite passing chemical QC. The discrepancy between enzymatic and cellular data suggests solubility issues or the presence of a cell-impermeable impurity acting as a competitive antagonist in the lysate but not in the purified enzyme prep.

Experimental Protocols for Equivalence Testing

To replicate these findings or validate your own batches, follow these self-validating protocols.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine intrinsic affinity (


 or 

) without membrane permeability variables.

Reagents:

  • Target Kinase: Recombinant JAK2 (catalytic domain).

  • Substrate: ULight-labeled peptide (e.g., JAK-1 peptide).

  • Tracer: Europium-anti-phospho-tyrosine antibody.

Workflow:

  • Compound Prep: Prepare 100x stocks of Batch A and B in 100% DMSO. Perform 1:3 serial dilutions (10 points).

  • Reaction Assembly: In a 384-well white low-volume plate, add:

    • 2 µL Compound (final 1% DMSO).

    • 4 µL Enzyme Mix (0.5 nM final).

    • 4 µL Substrate/ATP Mix (ATP at

      
      , Substrate at 50 nM).
      
  • Incubation: Incubate for 60 minutes at 23°C.

  • Detection: Add 10 µL EDTA/Eu-Antibody mix to quench reaction. Read on EnVision or PHERAstar (Excitation 320nm, Emission 615nm/665nm).

  • Validation Check: Z-prime must be > 0.7. Reference inhibitor (e.g., Tofacitinib) must fall within 2 SD of historical mean.

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Measure compound occupancy in live cells, accounting for permeability and active transport.

Causality Note: Unlike phenotypic viability assays, NanoBRET measures direct binding. If Batch B fails here, it confirms the issue is target engagement (likely solubility or permeability), not downstream toxicity.

Workflow:

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Treatment: Treat cells with Batch A and B dilution series.

  • Mechanism: The compound competes with the tracer. Binding leads to a decrease in BRET signal (Energy transfer from NanoLuc to Tracer is disrupted).

  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission. Calculate BRET ratio.

Mechanistic Visualization

Diagram 1: Kinase Signaling & Inhibitor Intervention

This diagram illustrates the JAK-STAT pathway, the primary target class for 7-azaindole derivatives, showing where the compound acts to block signal transduction.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation Inhibitor 5-Bromo-1H-pyrrolo... (Inhibitor) Inhibitor->JAK ATP Competition (Blocks Phos) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation

Caption: The 7-azaindole scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream gene transcription.

Diagram 2: Biological Equivalence Decision Logic

A self-validating workflow to determine if a new batch can be released for research use.

Batch_Validation_Logic Start New Batch Received ChemQC Chemical QC (LC-MS / NMR) Start->ChemQC Decision1 Purity > 98%? ChemQC->Decision1 EnzAssay Biochemical Assay (IC50) Decision2 IC50 Shift < 2-fold? EnzAssay->Decision2 CellAssay Cellular Assay (EC50) Decision3 EC50 Shift < 3-fold? CellAssay->Decision3 Decision1->EnzAssay Yes Reject REJECT BATCH (Do not use) Decision1->Reject No Decision2->CellAssay Yes Decision2->Reject No Decision3->Reject No Approve RELEASE BATCH (Biologically Equivalent) Decision3->Approve Yes

Caption: Step-wise validation workflow. Note that chemical purity alone is insufficient; cellular confirmation is the final gate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329761507, 5-Bromo-7-azaindole. Retrieved from [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

  • Zhang, J., et al. (2009). Assay Validation for High-Throughput Screening: Batch-to-Batch Variability. Assay Guidance Manual. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Operational Guide: Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. As a brominated heterocyclic compound, this substance requires careful management to mitigate risks to laboratory personnel. The procedures outlined below are designed to ensure a safe operational workflow from material receipt to final disposal.

Core Hazard Assessment and Engineering Controls

Before handling this compound, it is crucial to understand its hazard profile. Based on data from closely related analogs like 5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide and the parent compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the primary hazards are:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2][3]

  • Causes skin irritation (Skin Irritation - Category 2).[1][2]

  • Causes serious eye irritation/damage (Serious Eye Damage/Irritation - Category 1 or 2).[1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1][2]

The signal word associated with these hazards is typically Danger or Warning .[1][2][3]

Primary Engineering Control: Chemical Fume Hood All manipulations of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[4][5] This is the most critical control measure to prevent inhalation of the powdered compound and contain any potential spills.[4] Ensure the fume hood has adequate airflow before beginning work.

Emergency Equipment Accessibility An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation.[6] All personnel should be familiar with their operation.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent chemical exposure through all potential routes: dermal, ocular, and inhalation.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 (EU).Protects against splashes and airborne dust, preventing serious eye irritation or damage.[1][6]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Butyl rubber is also an acceptable alternative. Latex gloves are not recommended.Prevents direct skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[4][5][7]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Minimizes the risk of skin contact on the arms and body and prevents contamination of personal clothing.[5][6]
Respiratory Protection Not required if work is performed within a properly functioning chemical fume hood. A dust mask (e.g., N95) may be used as an additional precaution if significant dust generation is unavoidable.The fume hood serves as the primary respiratory control. Respirators should only be necessary if engineering controls are inadequate or fail.[6]
Step-by-Step Safe Handling Protocol

This protocol provides a self-validating workflow that integrates safety at every step.

Step 1: Preparation and Pre-Handling Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Place absorbent bench paper on the work surface to contain minor spills.

  • Keep Container Closed: Keep the container of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide tightly closed when not in active use.[5]

Step 2: Handling and In-Use Procedure

  • Aliquotting the Compound: Perform all weighing and transfers of the solid compound deep within the chemical fume hood to control dust.[1]

  • Avoid Dust Formation: Handle the material carefully to minimize the generation of airborne dust.[1]

  • Post-Handling Hygiene: After handling is complete, remove gloves using the proper technique (without touching the outside of the glove with bare skin) and dispose of them in the designated hazardous waste container.

  • Thorough Washing: Immediately wash hands and any exposed skin thoroughly with soap and water.[1][6]

Spill and Disposal Management

Spill Management Plan

  • Containment: In the event of a small spill within the fume hood, contain it using an absorbent material such as sand or vermiculite.[4]

  • Cleanup: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed, and labeled container for disposal.[6]

  • Reporting: Report all spills to the laboratory supervisor. For large spills, evacuate the area and follow your facility's established emergency spill response procedures.

Waste Disposal Plan

  • Segregation: All materials contaminated with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Waste Container: Dispose of all waste in a clearly labeled, sealed container designated for Halogenated Organic Waste .[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with applicable federal, state, and local environmental regulations.[6] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

G start Start: Review SDS & Protocol prep Step 1: Preparation - Verify Fume Hood - Don All Required PPE - Prepare Workspace start->prep handling Step 2: Handling in Fume Hood - Weighing & Transfers - Keep Container Sealed prep->handling spill_check Spill Occurs? handling->spill_check cleanup Step 3: Spill Management - Contain with Absorbent - Place in Waste Container spill_check->cleanup Yes continue_work Continue Task spill_check->continue_work No cleanup->handling disposal Step 4: Waste Disposal - Segregate into Halogenated Waste - Decontaminate Workspace continue_work->disposal end End: Remove PPE & Wash Hands disposal->end

Caption: Safe handling workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Thermo Fisher Scientific. [Link]

  • Processing Brominated waste streams. ICL-IP Terneuzen. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 2
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.